5-Bromo-2-chloro-4-iodopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBBZOZWSLKHMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619051 | |
| Record name | 5-Bromo-2-chloro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401892-47-5 | |
| Record name | 5-Bromo-2-chloro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-chloro-4-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-bromo-2-chloro-4-iodopyridine
This guide provides a comprehensive overview of a strategic approach to the synthesis of 5-bromo-2-chloro-4-iodopyridine, a polysubstituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug development. The inherent reactivity and positional diversity of the halogen substituents make this compound a valuable intermediate for the construction of complex molecular architectures.
The pyridine scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals, and methods for its precise functionalization are of paramount importance.[1] This document outlines a proposed multi-step synthetic pathway, grounded in established chemical principles and supported by analogous transformations reported in peer-reviewed literature. The experimental design emphasizes regioselectivity and control, addressing the challenges inherent in the synthesis of highly substituted heterocyclic systems.
Strategic Overview: A Regioselective Approach
The synthesis of this compound necessitates a carefully planned sequence of halogenation reactions. A plausible and efficient strategy commences with a commercially available, simpler pyridine derivative and proceeds through a series of regioselective functionalizations. The proposed synthetic route is outlined below:
Figure 1: Proposed two-step synthetic pathway for this compound.
This strategy leverages the directing effects of the existing substituents on the pyridine ring to achieve the desired substitution pattern. The initial bromination is followed by a directed ortho-metalation and subsequent iodination, a powerful technique for the regioselective introduction of functional groups.
Part 1: Electrophilic Bromination of 2-Chloropyridine
The first step involves the selective bromination of 2-chloropyridine to yield 5-bromo-2-chloropyridine. The chlorine atom at the 2-position is an ortho, para-directing deactivator. Electrophilic substitution is therefore expected to occur primarily at the 5-position (para to the chlorine).
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloropyridine | C₅H₄ClN | 113.55 | 10.0 g | 0.088 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 16.4 g | 0.092 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 50 mL | - |
Procedure:
-
To a stirred solution of 2-chloropyridine (10.0 g, 0.088 mol) in dichloromethane (200 mL) in a 500 mL round-bottom flask, cautiously add concentrated sulfuric acid (50 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (16.4 g, 0.092 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice (200 g).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL), followed by brine (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-bromo-2-chloropyridine.
Part 2: Directed ortho-Metalation and Iodination
This pivotal step introduces the iodine atom at the 4-position. The strategy is based on the principles of directed ortho-metalation, where a strong base is used to deprotonate the position ortho to a directing group. In 5-bromo-2-chloropyridine, the bromine atom can direct the lithiation to the 4-position. This approach is analogous to the synthesis of other polysubstituted pyridines where halogen dance reactions and directed lithiation are employed.[2][3]
Figure 2: Mechanism of directed ortho-metalation and iodination.
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromo-2-chloropyridine | C₅H₃BrClN | 192.44 | 5.0 g | 0.026 |
| Diisopropylamine | C₆H₁₅N | 101.19 | 4.4 mL | 0.031 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 12.4 mL | 0.031 |
| Iodine | I₂ | 253.81 | 7.9 g | 0.031 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 150 mL | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (100 mL) and diisopropylamine (4.4 mL, 0.031 mol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (12.4 mL of a 2.5 M solution in hexanes, 0.031 mol) dropwise. Stir the mixture at -78 °C for 30 minutes to generate Lithium Diisopropylamide (LDA).
-
In a separate flask, dissolve 5-bromo-2-chloropyridine (5.0 g, 0.026 mol) in anhydrous THF (50 mL).
-
Add the solution of 5-bromo-2-chloropyridine dropwise to the LDA solution at -78 °C. Stir the resulting mixture at this temperature for 1 hour.
-
Prepare a solution of iodine (7.9 g, 0.031 mol) in anhydrous THF (50 mL).
-
Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (50 mL).
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound.[4][5]
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the substitution pattern on the pyridine ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound (318.34 g/mol ).[4][5]
-
Melting Point Analysis: To determine the purity of the solid product.
Safety Considerations
-
n-Butyllithium: is a pyrophoric liquid and must be handled under an inert atmosphere.
-
Halogenated Pyridines: are potentially toxic and should be handled in a well-ventilated fume hood.
-
Strong Acids and Bases: should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Quenching Procedures: should be performed carefully to control any exothermic reactions.
Conclusion
The synthesis of this compound presents a formidable challenge in regiochemical control. The proposed synthetic strategy, employing a sequential electrophilic bromination followed by a directed ortho-metalation and iodination, offers a robust and logical pathway to this valuable synthetic intermediate. This guide provides a detailed experimental framework, grounded in established synthetic methodologies, to aid researchers in the successful preparation of this and other polysubstituted pyridine derivatives. The principles outlined herein are broadly applicable to the synthesis of other complex heterocyclic systems, underscoring the power of modern synthetic organic chemistry in accessing novel chemical entities for drug discovery and development.
References
An In-depth Technical Guide to 5-bromo-2-chloro-4-iodopyridine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-4-iodopyridine is a strategically substituted heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of three distinct halogen atoms on the pyridine core provides a versatile platform for the selective introduction of various functional groups. This guide offers a comprehensive overview of its chemical properties, plausible synthetic routes, and, most critically, its differential reactivity in key cross-coupling reactions, providing researchers with the foundational knowledge to effectively utilize this valuable building block.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 401892-47-5 | [1][2][3] |
| Molecular Formula | C₅H₂BrClIN | [1][3][4] |
| Molecular Weight | 318.34 g/mol | [3][4] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Solubility | Soluble in common organic solvents such as THF, Dioxane, DMF, DMSO | Inferred from reaction conditions of similar compounds |
| Storage | Store at 4°C, protect from light | [4] |
Molecular Structure
The structure of this compound, with its distinct halogen substitution pattern, is crucial for understanding its reactivity.
Caption: 2D Structure of this compound.
Spectroscopic Data (Predicted)
Experimental spectroscopic data for this compound is not widely available. The following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar halogenated pyridines. These predictions serve as a guide for characterization.
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C-3 and C-6 positions. The electron-withdrawing effects of the adjacent halogens and the pyridine nitrogen will shift these protons downfield.
-
δ ~ 8.4 ppm (s, 1H, H-6)
-
δ ~ 7.8 ppm (s, 1H, H-3)
¹³C NMR (101 MHz, CDCl₃): The ¹³C NMR spectrum will be more complex, with five distinct signals for the pyridine ring carbons. The carbons bearing halogen atoms will show characteristic shifts.
-
C-2 (bearing Cl): ~152 ppm
-
C-3: ~125 ppm
-
C-4 (bearing I): ~95 ppm
-
C-5 (bearing Br): ~118 ppm
-
C-6: ~150 ppm
Synthesis
A definitive, published synthesis for this compound is not readily found in the chemical literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of polyhalogenated pyridines. A potential pathway could start from a commercially available chloropyridine derivative, followed by sequential halogenation steps. For instance, a process analogous to the synthesis of 5-Bromo-2,4-dichloropyridine could be adapted.[5]
A potential synthetic workflow could involve:
-
Bromination of a suitable aminopyridine precursor.
-
Diazotization of the amino group followed by a Sandmeyer-type reaction to introduce a second halogen.
-
Iodination at the most activated position.
Caption: Plausible synthetic workflow for this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the differential reactivity of its three carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-Cl.[6][7][8] This predictable selectivity allows for the sequential functionalization of the pyridine ring, making it a highly valuable building block for the synthesis of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
The primary application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By carefully controlling the reaction conditions, it is possible to selectively functionalize the C-4 position (iodo), followed by the C-5 position (bromo), and finally the C-2 position (chloro).
Caption: General workflow for the selective functionalization of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. With this compound, the reaction can be directed to the C-4 position with high selectivity.
Experimental Protocol (General):
-
To a degassed solution of this compound (1.0 equiv.) and a boronic acid or ester (1.1-1.5 equiv.) in a suitable solvent (e.g., dioxane/water, DMF), add a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. The high reactivity of the C-I bond allows for the selective introduction of an alkynyl group at the C-4 position.
Experimental Protocol (General):
-
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.1-1.2 equiv.) in a suitable solvent (e.g., THF, DMF), add a base (e.g., Et₃N, DIPEA, 2-3 equiv.).
-
Add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.
-
Work-up the reaction by filtering off the amine salt and concentrating the solvent.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. This reaction allows for the selective amination at the C-4 position of this compound.
Experimental Protocol (General):
-
In an inert atmosphere glovebox or Schlenk line, combine this compound (1.0 equiv.), an amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv.).
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture (e.g., 80-110 °C) with stirring until the starting material is consumed.
-
After cooling, quench the reaction, extract with an organic solvent, and wash with water and brine.
-
Dry, concentrate, and purify the product by chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are predominant, the electron-deficient nature of the pyridine ring, further activated by the three halogen substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr). The chloro-substituent at the C-2 position is the most likely site for SNAr, especially with strong nucleophiles, due to the activation by the adjacent ring nitrogen. However, forcing conditions may be required, and selectivity can be an issue.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.[9] In case of contact, wash the affected area thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[1]
Hazard Identification (General): While specific GHS classifications are not universally available, similar halogenated pyridines are often classified as:
-
Skin Irritant
-
Eye Irritant
-
Acute Toxicity (Oral)
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[4]
Conclusion
This compound is a highly functionalized and synthetically valuable building block. Its key feature is the differential reactivity of its three halogen atoms in palladium-catalyzed cross-coupling reactions, which allows for a programmed and selective functionalization of the pyridine core. This guide provides a foundational understanding of its properties, synthesis, and reactivity to empower researchers in the design and execution of novel synthetic strategies for drug discovery and materials science.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 401892-47-5 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
The Strategic Utility of 5-Bromo-2-chloro-4-iodopyridine in Medicinal Chemistry: A Technical Guide
Introduction: Unveiling the Potential of a Poly-halogenated Pyridine Scaffold
In the landscape of modern drug discovery and development, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly those based on the pyridine ring, represent a cornerstone of many FDA-approved therapeutics.[1] Within this class, poly-halogenated pyridines have emerged as exceptionally valuable intermediates, offering a rich platform for synthetic diversification.[2][3] The compound 5-Bromo-2-chloro-4-iodopyridine, identified by CAS number 401892-47-5, stands as a prime exemplar of such a strategic building block.
This technical guide provides an in-depth exploration of the core utility of this compound. Rather than possessing intrinsic biological activity, its significance lies in its role as a versatile precursor for the synthesis of complex, biologically active molecules. The distinct electronic environments and reactivity of its three halogen substituents—bromo, chloro, and iodo—allow for regioselective functionalization through a variety of cross-coupling reactions. This guide will delve into the synthetic applications of this molecule, with a particular focus on its conversion to trifluoromethylated pyridines, a motif of growing importance in pharmaceutical research, particularly in the development of kinase inhibitors.[4][5][6]
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical characteristics of a synthetic intermediate is fundamental to its effective application and ensures the reliability and reproducibility of experimental outcomes.
| Property | Value | Source(s) |
| CAS Number | 401892-47-5 | Multiple Sources |
| Molecular Formula | C₅H₂BrClIN | Multiple Sources |
| Molecular Weight | 318.34 g/mol | Multiple Sources |
| Appearance | Light brown to khaki solid | ChemicalBook |
| Melting Point | 149-150 °C | ChemicalBook |
| Storage Conditions | Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon) and protected from light. | ChemScene |
Causality Behind Handling Procedures: The recommendation for storage under an inert atmosphere at refrigerated temperatures is dictated by the compound's chemical nature. Poly-halogenated aromatic systems can be sensitive to light and atmospheric moisture, which could potentially lead to degradation over time. The presence of the highly reactive iodine atom, in particular, necessitates careful handling to prevent unwanted side reactions, ensuring the integrity of the starting material for subsequent synthetic transformations.
Core Synthetic Application: A Gateway to Trifluoromethylated Pyridine Kinase Inhibitors
The trifluoromethyl (-CF3) group is a privileged moiety in medicinal chemistry. Its incorporation into a drug candidate can significantly enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[4][6] Consequently, trifluoromethylpyridines are a prominent structural motif in a wide range of modern pharmaceuticals, including numerous kinase inhibitors.[4][5] this compound serves as a key intermediate in the synthesis of these valuable compounds.
A primary application is the synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine. This transformation leverages the differential reactivity of the carbon-iodine bond, which is more susceptible to certain coupling reactions than the carbon-bromo or carbon-chloro bonds.
Conceptual Workflow: Trifluoromethylation
The introduction of the trifluoromethyl group can be conceptualized as a two-step process involving the formation of an organometallic intermediate followed by reaction with a trifluoromethylating agent. A more direct and commonly employed method involves a copper-catalyzed reaction with a trifluoromethyl source.
Caption: Workflow for the synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine.
Experimental Protocol: Synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine
This protocol is a representative procedure based on established methodologies for the trifluoromethylation of aryl iodides.
Objective: To synthesize 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine from this compound.
Materials:
-
This compound (1.0 eq)
-
N,N-dimethylformamide (DMF)
-
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (2.0 eq)
-
Copper(I) iodide (CuI) (2.0 eq)
-
Water (deionized)
-
n-Pentane or Hexanes
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel (for column chromatography)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF), add sequentially methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (2.0 eq) and copper(I) iodide (CuI, 2.0 eq) at room temperature under an inert atmosphere (e.g., Argon).
-
Heat the reaction mixture to 100 °C and maintain stirring for approximately 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with a suitable organic solvent, such as n-pentane or ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether or hexanes to afford the target compound.
Self-Validation and Causality:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the copper catalyst and potential side reactions.
-
Stoichiometry: The use of excess trifluoromethylating agent and copper iodide ensures the complete conversion of the starting material.
-
Monitoring: TLC is a critical step for self-validation, allowing the researcher to track the consumption of the starting material and the formation of the product, thereby determining the optimal reaction time and preventing the formation of byproducts from prolonged heating.
-
Purification: Column chromatography is essential for isolating the desired product from unreacted starting materials, catalyst residues, and any byproducts, ensuring the high purity required for subsequent synthetic steps. The final product's identity and purity should be confirmed by analytical techniques such as NMR and Mass Spectrometry.
Broader Synthetic Utility: A Platform for Cross-Coupling Reactions
The true power of this compound lies in the differential reactivity of its three halogen atoms, which allows for selective and sequential functionalization. The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. This hierarchy enables chemists to use this molecule as a versatile scaffold for building molecular complexity.
Caption: Diverse synthetic pathways from this compound.
Representative Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[7][8] The following is a general protocol adaptable for the C-4 (iodo) position of the title compound.
Objective: To couple an aryl or heteroaryl group at the C-4 position of this compound via a Suzuki-Miyaura reaction.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C and stir until TLC or LC-MS indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Self-Validation and Causality:
-
Degassing: The removal of oxygen is critical as oxygen can deactivate the palladium catalyst.[9]
-
Base: The base is essential for the transmetalation step of the catalytic cycle.[8] The choice of base and solvent can significantly impact the reaction outcome and should be optimized for specific substrates.
-
Catalyst: The palladium catalyst is the heart of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps that form the new C-C bond.[8]
Conclusion: A Strategic Asset for Drug Discovery
This compound is more than a mere chemical; it is a strategic tool for the medicinal chemist. Its well-defined structure and predictable, hierarchical reactivity of its halogen substituents provide a robust and versatile platform for the synthesis of complex, high-value molecules.[2][3] By enabling the efficient construction of substituted pyridine scaffolds, particularly those bearing the trifluoromethyl group, this intermediate plays a crucial role in the development of next-generation therapeutics, most notably in the highly competitive and impactful field of kinase inhibitors.[1][10] The protocols and principles outlined in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage the synthetic potential of this important building block.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
5-bromo-2-chloro-4-iodopyridine molecular weight
An In-Depth Technical Guide to 5-Bromo-2-chloro-4-iodopyridine: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore robust methodologies for its synthesis and purification, provide detailed protocols for its structural characterization, and discuss its reactivity and potential as a versatile building block in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical architecture of this and similar polyhalogenated pyridines.
Introduction: The Strategic Value of Polyhalogenated Pyridines
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. The strategic introduction of multiple, distinct halogen atoms (F, Cl, Br, I) onto this scaffold creates a molecule with exceptional synthetic versatility. Each halogen atom can serve as a selective handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. This compound (Figure 1) is an exemplar of such a building block, offering three distinct reaction sites (C-I, C-Br, C-Cl) that can be addressed with orthogonal chemistry. This allows for the controlled, sequential introduction of different substituents, enabling the rapid construction of complex, three-dimensional molecules and the exploration of vast chemical space in drug discovery programs.[1][2][3] The presence of multiple halogens also significantly modulates the electronic properties of the pyridine ring, influencing factors such as pKa, metabolic stability, and binding interactions with biological targets.
Physicochemical & Computational Data
A precise understanding of a molecule's physical and computed properties is foundational for its application in research. The key identifiers and properties for this compound are summarized in Table 1.
Table 1: Core Physicochemical and Computational Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂BrClIN | [4][5] |
| Molecular Weight | 318.34 g/mol | [4][5][6] |
| CAS Number | 401892-47-5 | [4][5][7] |
| Canonical SMILES | C1=C(C(=NC=C1Br)Cl)I | [4] |
| InChI Key | ZAGGSGCNNVVSII-UHFFFAOYSA-N | |
| Calculated LogP | 3.1021 | [4] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 0 | [4] |
Synthesis and Purification Workflow
A logical workflow for the synthesis, purification, and confirmation of the final product is depicted in the diagram below.
Caption: A generalized workflow for the synthesis and quality control of this compound.
Experimental Protocol: A Representative Synthesis
Causality: This protocol is based on established methods for regioselective halogenation of pyridine rings.[8] The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures allows for kinetically controlled deprotonation at a specific site, directed by an existing substituent. The subsequent quench with an electrophilic halogen source installs the desired halogen.
Materials:
-
Appropriately substituted dichlorobromopyridine precursor
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Iodine (I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
LDA Preparation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq.) dropwise, and stir the mixture for 30 minutes at -78 °C.
-
Metalation: Dissolve the dichlorobromopyridine starting material (1.0 eq.) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 1-2 hours, monitoring the reaction by TLC.
-
Iodination: Prepare a solution of iodine (1.5 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Add saturated aqueous Na₂S₂O₃ to reduce excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Spectroscopic Characterization and Structural Validation
Confirming the identity and purity of the synthesized compound is paramount. The following section details the expected spectroscopic data and provides self-validating protocols for their acquisition.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.
Expected ¹H and ¹³C NMR Data:
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling constants (J-values) will be indicative of their relative positions.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be heavily influenced by the attached halogens. Carbons directly bonded to iodine (C-4), bromine (C-5), and chlorine (C-2) will exhibit characteristic shifts.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges
| Carbon Atom | Attached Substituent | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | -Cl | 150 - 155 | Deshielded by electronegative Cl and ring N. |
| C-3 | -H | 120 - 125 | Typical aromatic C-H. |
| C-4 | -I | 95 - 105 | Strong shielding "heavy atom" effect from iodine. |
| C-5 | -Br | 115 - 120 | Shielded by bromine relative to chlorine. |
| C-6 | -H | 150 - 155 | Deshielded by adjacent ring nitrogen. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Expected Data: The high-resolution mass spectrum (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of 316.81039 Da. A key validation feature will be the distinctive isotopic pattern arising from the presence of one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1) and one bromine atom (⁷⁹Br/⁸¹Br ≈ 1:1), resulting in a characteristic M, M+2, and M+4 cluster.
Protocol for Spectroscopic Data Acquisition
-
Sample Preparation (NMR): Weigh 5-10 mg of the purified product and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a 5 mm NMR tube.
-
NMR Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer. Reference the chemical shifts to the residual solvent peak.
-
Sample Preparation (MS): Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
MS Data Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer to obtain high-resolution data and confirm the isotopic pattern.
Reactivity and Application in Drug Discovery
The synthetic utility of this compound stems from the differential reactivity of its C-X bonds in cross-coupling reactions. The general order of reactivity is C-I > C-Br > C-Cl, allowing for selective functionalization.
Caption: Sequential cross-coupling reactions illustrating the synthetic utility of this compound.
This stepwise approach is invaluable in creating libraries of complex molecules for screening.[11][12] For example, a Suzuki coupling can be performed at the C-I position, followed by a Stille or Heck reaction at the C-Br position, and finally a Buchwald-Hartwig amination at the C-Cl position. This strategy allows for the precise installation of pharmacophoric groups necessary for biological activity. This building block is particularly relevant for developing kinase inhibitors, GPCR modulators, and other targeted therapies.[13]
Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for this compound is not fully detailed in public databases, data from closely related isomers and general chemical principles dictate cautious handling.[7]
-
Hazards: Assumed to be toxic if swallowed (acute toxicity) and may cause skin and serious eye irritation.[14] As with many organic halides, it may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light.[4] Recommended storage temperature is 4°C.[4]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for molecular architects in the pharmaceutical and materials sciences. Its well-defined physicochemical properties, coupled with a predictable and highly versatile reactivity profile, make it an exceptionally valuable building block. The methodologies outlined in this guide for its synthesis, purification, and characterization provide a robust framework for its effective utilization in research and development, empowering scientists to construct novel and complex molecular entities with precision and control.
References
- 1. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. This compound - CAS:401892-47-5 - Sunway Pharm Ltd [3wpharm.com]
- 7. Page loading... [guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. static.cymitquimica.com [static.cymitquimica.com]
A Comprehensive Technical Guide to the Spectroscopic Analysis of 5-Bromo-2-chloro-4-iodopyridine
Foreword: Elucidating the Structure of a Complex Halogenated Pyridine
5-Bromo-2-chloro-4-iodopyridine is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2][3] The precise arrangement of four different substituents on the pyridine ring, including three distinct halogens, gives rise to a unique chemical entity with specific reactivity and properties. Accurate and unambiguous structural confirmation is paramount for any downstream application, and this is achieved through a multi-faceted spectroscopic approach.
This guide provides an in-depth exploration of the expected spectroscopic signature of this compound. In the absence of extensive published experimental data for this specific molecule, we will leverage foundational spectroscopic principles and data from analogous halogenated pyridines to predict its spectral characteristics. This document is intended for researchers, scientists, and drug development professionals, offering both predicted data for initial identification and robust, field-proven protocols for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about the substitution pattern on the pyridine ring.
Predicted ¹H NMR Spectrum
The pyridine ring of this compound contains two protons. Their chemical shifts are influenced by the electronegativity and anisotropic effects of the adjacent halogen substituents and the nitrogen atom.
-
H-3: This proton is expected to appear as a singlet. It is flanked by the chloro and iodo substituents.
-
H-6: This proton is also anticipated to be a singlet, positioned between the nitrogen atom and the bromo substituent.
The relative positions of these singlets can be predicted based on the electronic effects of the substituents. The chloro group at position 2 and the nitrogen atom will deshield the adjacent protons, shifting them downfield.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 8.0 - 8.2 | s |
| H-6 | 8.3 - 8.5 | s |
| Predicted for a solution in CDCl₃. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts are heavily influenced by the directly attached halogens.[4][5][6][7]
-
C-2: Attached to a chlorine atom, this carbon will be significantly deshielded.
-
C-4: The carbon bearing the iodine atom will have its chemical shift influenced by the "heavy atom effect," which can surprisingly lead to a more upfield shift than might be expected based on electronegativity alone.
-
C-5: The bromine-substituted carbon will also be deshielded.
-
C-3 and C-6: These carbons, bonded to hydrogen, will have chemical shifts influenced by their neighboring substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~152 |
| C-3 | ~125 |
| C-4 | ~98 |
| C-5 | ~118 |
| C-6 | ~155 |
| Predicted for a solution in CDCl₃. |
Experimental Protocol for NMR Data Acquisition
To validate these predictions, the following protocol should be employed:
1.3.1. Sample Preparation:
-
Accurately weigh 10-15 mg of purified this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[8]
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
1.3.2. ¹H NMR Acquisition:
-
Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Typical acquisition parameters:
-
Pulse angle: 30°
-
Acquisition time: ~3 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 16-32
-
-
Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).[8]
1.3.3. ¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
A proton-decoupled pulse sequence is standard.
-
Typical acquisition parameters:
-
Pulse angle: 45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 5-10 seconds (longer delay is crucial for quaternary carbons)
-
Number of scans: 1024-4096 (or more, as ¹³C has low natural abundance)[8]
-
-
Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).[8]
Mass Spectrometry (MS): Unveiling the Molecular Mass and Isotopic Signature
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For this compound, the presence of bromine and chlorine, both with significant natural isotopes, will produce a highly characteristic molecular ion cluster.[9][10]
Predicted Molecular Ion and Isotopic Pattern
The molecular formula is C₅H₂BrClIN.[11][12][13] The presence of ⁷⁹Br/⁸¹Br (approx. 1:1 ratio) and ³⁵Cl/³⁷Cl (approx. 3:1 ratio) will result in a complex isotopic pattern for the molecular ion (M⁺).[9][10] This pattern is a definitive fingerprint for the presence of these halogens.
Table 3: Predicted Key Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₅H₂BrClIN |
| Monoisotopic Mass | 318.8114 u |
| Average Mass | 319.26 u |
The expected isotopic distribution for the molecular ion is crucial for its identification.
Table 4: Predicted Isotopic Distribution for the Molecular Ion of this compound
| m/z | Relative Abundance (%) | Ion Formula |
| 318.8 | 78.5 | [C₅H₂⁷⁹Br³⁵ClIN]⁺ |
| 320.8 | 100.0 | [C₅H₂⁸¹Br³⁵ClINO]⁺ / [C₅H₂⁷⁹Br³⁷ClINO]⁺ |
| 322.8 | 24.3 | [C₅H₂⁸¹Br³⁷ClINO]⁺ |
Proposed Fragmentation Pathway under Electron Ionization (EI)
Electron ionization is a "hard" ionization technique that will likely cause fragmentation of the molecular ion.[9] The fragmentation of halogenated aromatic compounds often involves the sequential loss of halogen atoms.[14]
A plausible fragmentation pathway would involve:
-
Loss of an iodine radical (I•), being the weakest carbon-halogen bond.
-
Subsequent loss of a bromine radical (Br•).
-
Loss of a chlorine radical (Cl•).
-
Fission of the pyridine ring.
Caption: Proposed EI fragmentation of this compound.
Experimental Protocol for Mass Spectrometry
2.3.1. Sample Introduction:
-
For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separation and analysis.
-
Alternatively, a direct insertion probe can be used for a pure sample.[8]
2.3.2. Ionization:
-
Electron Ionization (EI) at a standard energy of 70 eV is recommended for generating fragment ions and creating a library-searchable spectrum.[8][9]
-
"Soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion and reduce fragmentation.
2.3.3. Data Acquisition:
-
Acquire a full scan spectrum over a mass range of m/z 50-500 to observe the molecular ion cluster and significant fragments.
-
High-resolution mass spectrometry (HRMS) is highly recommended to confirm the elemental composition by comparing the experimentally determined accurate mass with the theoretical value.
Vibrational Spectroscopy: Infrared (IR) and Raman
Infrared (IR) spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation.
Predicted Infrared (IR) Spectrum
The IR spectrum of this compound will be characterized by vibrations of the pyridine ring and the carbon-halogen bonds.
Table 5: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch[15] |
| 1580 - 1550 | Strong | C=C/C=N stretching (pyridine ring)[16] |
| 1450 - 1420 | Strong | C=C/C=N stretching (pyridine ring)[16] |
| 1100 - 1000 | Medium | C-H in-plane bending |
| 850 - 750 | Strong | C-H out-of-plane bending |
| Below 800 | Medium-Strong | C-Cl, C-Br, C-I stretching |
The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.[17]
Experimental Protocol for IR Spectroscopy
3.2.1. Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most straightforward. Place a small amount of the solid on the ATR crystal and apply pressure.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[15]
3.2.2. Data Acquisition:
-
Record the spectrum using an FT-IR spectrometer.
-
Typically, scan the range from 4000 to 400 cm⁻¹.[16]
-
Co-add 16-32 scans to obtain a good signal-to-noise ratio.
-
A background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Caption: Integrated workflow for the spectroscopic analysis of the target compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic systems like pyridine, π → π* transitions are typically observed.
Predicted UV-Vis Spectrum
Substituted pyridines generally exhibit absorption maxima in the UV region.[18][19] For this compound, two main absorption bands are expected, corresponding to π → π* transitions of the pyridine ring. The extensive halogenation may cause a slight red shift (bathochromic shift) compared to unsubstituted pyridine.
Table 6: Predicted UV-Vis Absorption Maxima
| Transition | Predicted λₘₐₓ (nm) | Solvent |
| π → π | ~220-240 | Ethanol or Hexane |
| π → π | ~260-280 | Ethanol or Hexane |
Experimental Protocol for UV-Vis Spectroscopy
4.2.1. Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).
-
The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU. A typical starting concentration would be in the range of 10⁻⁴ to 10⁻⁵ M.
4.2.2. Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
Record the spectrum over a range of 200-400 nm.
-
First, record a baseline with the solvent-filled cuvette in both beams, then record the spectrum of the sample.
Conclusion: A Unified Spectroscopic Portrait
The comprehensive spectroscopic analysis of this compound requires the integration of data from multiple techniques. NMR spectroscopy defines the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition with a characteristic isotopic signature, and IR and UV-Vis spectroscopy provide insights into the functional groups and electronic structure. By following the detailed protocols outlined in this guide, researchers can confidently verify the structure and purity of this valuable chemical building block, ensuring the integrity of their subsequent scientific endeavors.
References
- 1. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR chemical shift prediction of pyridines [stenutz.eu]
- 7. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. savemyexams.com [savemyexams.com]
- 11. scbt.com [scbt.com]
- 12. chemscene.com [chemscene.com]
- 13. 401892-47-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. jir.mewaruniversity.org [jir.mewaruniversity.org]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Characteristics of 5-Bromo-2-chloro-4-iodopyridine
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 5-bromo-2-chloro-4-iodopyridine (CAS No. 401892-47-5). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical insights into its application and analysis. As a highly functionalized halogenated pyridine, this compound serves as a versatile building block in medicinal chemistry, where precise knowledge of its physical properties is paramount for reaction design, purification, and formulation.
Introduction: The Strategic Importance of Polysubstituted Pyridines
The pyridine scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents. The strategic placement of multiple, distinct halogen atoms—as seen in this compound—offers medicinal chemists a powerful tool for molecular elaboration. The differential reactivity of the C-Br, C-Cl, and C-I bonds allows for selective, sequential cross-coupling reactions, enabling the construction of complex molecular architectures with a high degree of control.[1] Understanding the fundamental physical characteristics of this key intermediate is the first step in harnessing its synthetic potential.
Core Physical and Chemical Properties
The intrinsic properties of this compound dictate its handling, storage, and behavior in chemical reactions. The data presented below has been consolidated from various chemical suppliers and databases.
Summary of Physicochemical Data
The following table provides a summary of the key physical and chemical properties of this compound. It is critical to note that while the melting point is an experimentally verified value, other parameters such as boiling point and density are currently based on computational predictions and should be treated as estimates.
| Property | Value | Source(s) |
| CAS Number | 401892-47-5 | [2][3][4] |
| Molecular Formula | C₅H₂BrClIN | [2][3][5] |
| Molecular Weight | 318.34 g/mol | [2][3][5] |
| Appearance | Light brown to khaki solid | [2] |
| Melting Point | 149-150 °C | [2][5][6][7] |
| Boiling Point (Predicted) | 294.9 ± 35.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 2.395 ± 0.06 g/cm³ | [2][5] |
| pKa (Predicted) | -2.42 ± 0.10 | [2] |
| Flash Point (Predicted) | 132.1 ± 25.9 °C | [5] |
Structural Representation and Logic
The arrangement of the halogen substituents on the pyridine ring is fundamental to its utility. The diagram below illustrates the molecular structure and numbering of this compound.
Caption: Molecular structure of this compound.
Experimental Protocols for Characterization
While key data such as the melting point is established, comprehensive spectral characterization in the public domain is limited. The following sections detail standardized, field-proven protocols for determining the physical properties of this compound.
Determination of Melting Point (Capillary Method)
The melting point provides a quick and reliable indication of purity.[6] A sharp melting range (typically < 1°C) is characteristic of a pure compound. The experimentally determined range of 149-150°C for this compound suggests a high degree of purity as supplied by commercial vendors.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder.
-
Capillary Loading: The open end of a capillary tube is tapped into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The loaded capillary is placed into a calibrated melting point apparatus.
-
Measurement:
-
Rapid Heating (optional): The sample is heated rapidly to obtain an approximate melting temperature.
-
Slow Heating: A fresh sample is heated to ~15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.
-
-
Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. For a pure sample, this range should be narrow.
Caption: Workflow for Melting Point Determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale for Solvent and Standard Selection:
-
Deuterated Solvent: A deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used to avoid large solvent signals in the ¹H NMR spectrum. The choice depends on the solubility of the compound.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm) for chemical shift referencing due to its volatility and single, sharp resonance peak away from most other signals.
Step-by-Step ¹H NMR Protocol:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% TMS. Ensure the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Insert the tube into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse program. Typically, 16-64 scans are sufficient.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Expected ¹H NMR Spectrum: The structure contains two non-equivalent aromatic protons. One would expect to see two distinct signals in the aromatic region (typically 7.0-9.0 ppm), likely appearing as singlets or narrow doublets depending on long-range coupling.
Expected ¹³C NMR Spectrum: The molecule has five distinct carbon atoms in the pyridine ring. A standard proton-decoupled ¹³C NMR experiment would show five signals in the aromatic region (typically 110-160 ppm).
Mass Spectrometry Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Predicted Data: Computational tools provide valuable predictions for the expected mass-to-charge ratios (m/z) for various ions of this compound. This data is crucial for confirming the identity of the compound in a sample.
| Ion Adduct | Predicted m/z |
| [M] | 316.80985 |
| [M+H]⁺ | 317.81768 |
| [M+Na]⁺ | 339.79962 |
| [M-H]⁻ | 315.80312 |
Source: PubChemLite[2]
The distinct isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) would provide a definitive signature for this molecule in a high-resolution mass spectrum.
Solubility and Storage
Solubility: While quantitative solubility data is not published, halogenated organic compounds like this are generally soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). They are expected to be poorly soluble in water. Experimental determination is recommended for specific applications.
Storage and Handling: For long-term stability, this compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C, protected from light.[2][3] This prevents potential degradation from atmospheric moisture and light.
Conclusion
This compound is a high-value synthetic intermediate with well-defined physical properties. Its solid form, with a sharp melting point of 149-150°C, indicates good purity and stability under appropriate storage conditions. While comprehensive spectral data is not widely published, this guide provides robust, standard protocols for researchers to perform their own characterization. A thorough understanding of these physical characteristics is essential for any scientist aiming to leverage the unique synthetic advantages of this versatile, polyhalogenated pyridine building block in drug discovery and development programs.
References
- 1. 401892-47-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. This compound (1 x 25 g) | Reagentia [reagentia.eu]
- 5. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
The Advent of a Strategic Building Block: A Technical Guide to 5-Bromo-2-chloro-4-iodopyridine for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of highly functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Polysubstituted pyridines, in particular, are privileged structures found in a vast array of therapeutic agents. This technical guide delves into the discovery, synthesis, and application of 5-bromo-2-chloro-4-iodopyridine, a tri-halogenated pyridine that serves as a versatile and powerful building block in the synthesis of complex molecules. Its unique arrangement of bromine, chlorine, and iodine atoms, each with distinct reactivities, allows for sequential and site-selective chemical modifications. This guide will provide a comprehensive overview of its significance, a plausible synthetic pathway based on established chemical principles, detailed protocols for its characterization, and an exploration of its utility in drug discovery and development.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a fundamental motif in a multitude of FDA-approved drugs, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a scaffold for presenting diverse pharmacophoric elements. The precise substitution pattern on the pyridine ring is critical for modulating a compound's pharmacological activity, selectivity, and pharmacokinetic properties. Consequently, the development of synthetic methodologies to access intricately substituted pyridines is of paramount importance.
This compound (CAS No. 401892-47-5) has emerged as a valuable intermediate in this context.[1][2][3] The differential reactivity of its three halogen substituents—iodine, bromine, and chlorine—in cross-coupling and nucleophilic substitution reactions makes it an ideal platform for the modular construction of complex molecular architectures. This guide will illuminate the strategic advantages of this unique building block.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is essential for its effective utilization.
| Property | Value |
| CAS Number | 401892-47-5[1][2] |
| Molecular Formula | C₅H₂BrClIN[1] |
| Molecular Weight | 318.34 g/mol [1] |
| Appearance | White to off-white solid |
| Storage | 4°C, protect from light |
Spectroscopic Characterization:
While a publicly available, comprehensive set of experimental spectra is limited, the expected spectroscopic data can be predicted based on the analysis of structurally similar compounds. The following protocols outline the standard procedures for acquiring the necessary data for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[4]
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).[4]
-
Expected signals will be in the aromatic region, with multiplicities and coupling constants reflecting the substitution pattern.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum on the same instrument.
-
Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).[4]
-
Expect distinct signals for each of the five carbon atoms of the pyridine ring.
-
Mass Spectrometry (MS)
Protocol for MS Data Acquisition:
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique.[4]
-
Analysis: The mass spectrum should display the molecular ion peak [M+H]⁺, confirming the molecular weight. The isotopic pattern will be characteristic of a molecule containing bromine, chlorine, and iodine.
Infrared (IR) Spectroscopy
Protocol for IR Data Acquisition:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer.
-
Expected Absorptions: Look for characteristic peaks corresponding to aromatic C-H stretching and C=C/C=N ring stretching vibrations.
Proposed Synthesis of this compound
While the precise, proprietary industrial synthesis of this compound is not publicly detailed, a scientifically sound synthetic route can be proposed based on established methodologies for the synthesis of polysubstituted pyridines, such as the synthesis of the closely related 5-bromo-2-chloro-4-fluoro-3-iodopyridine.[2][5] The proposed pathway involves a multi-step sequence starting from a readily available pyridine derivative.
Proposed Synthetic Pathway:
Caption: Proposed synthetic route to this compound.
Step-by-Step Experimental Protocol (Proposed):
Step 1: Bromination of 2-Amino-4-chloropyridine
-
Dissolve 2-amino-4-chloropyridine in dichloromethane and cool the solution to 0°C.
-
Slowly add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude product to obtain 2-amino-5-bromo-4-chloropyridine.
Step 2: Diazotization and Chlorination
-
Dissolve 2-amino-5-bromo-4-chloropyridine in concentrated hydrochloric acid and cool to -5 to 0°C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 0°C.
-
After the addition is complete, add a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Allow the reaction to warm to room temperature and then heat to drive the reaction to completion.
-
Extract the product, 5-bromo-2,4-dichloropyridine, and purify by chromatography.
Step 3: Halogen Exchange for Iodination
-
Dissolve 5-bromo-2,4-dichloropyridine in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone.
-
Add sodium iodide and heat the reaction mixture. The Finkelstein reaction conditions will favor the substitution of the more activated chlorine at the 4-position with iodine.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, perform an aqueous work-up and extract the product.
-
Purify the crude product by column chromatography to yield this compound.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity order is generally I > Br > Cl. This allows for a stepwise and regioselective functionalization of the pyridine core.
Regioselective Cross-Coupling Reactions:
Caption: Stepwise functionalization of this compound.
Suzuki-Miyaura Coupling: The iodine at the 4-position can be selectively coupled with a boronic acid or ester in the presence of a palladium catalyst, leaving the bromine and chlorine atoms intact for subsequent transformations.
Sonogashira Coupling: Similarly, the iodo group can undergo Sonogashira coupling with a terminal alkyne to introduce an alkynyl moiety.
Buchwald-Hartwig Amination: The carbon-iodine bond is also the most reactive site for C-N bond formation via Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position, activated by the ring nitrogens, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols.
This stepwise functionalization capability allows for the efficient construction of highly decorated pyridine scaffolds, which are of great interest in the development of novel kinase inhibitors, GPCR modulators, and other therapeutic agents.
Conclusion
This compound is a strategically important building block for medicinal chemistry and drug discovery. Its unique arrangement of three different halogen atoms with orthogonal reactivity provides a versatile platform for the synthesis of complex, polysubstituted pyridines. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications. As the demand for novel and diverse chemical matter continues to grow, the utility of such highly functionalized intermediates will undoubtedly expand, enabling the discovery of the next generation of therapeutics.
References
- 1. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 2. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Site-Selective Suzuki-Miyaura Coupling Reactions of 5-Bromo-2-chloro-4-iodopyridine
Introduction: A Versatile Scaffold for Sequential C-C Bond Formation
In the landscape of modern medicinal chemistry and materials science, polyfunctionalized heterocyclic scaffolds are of paramount importance. 5-Bromo-2-chloro-4-iodopyridine emerges as a highly valuable and versatile building block, offering three distinct halogen atoms—iodine, bromine, and chlorine—that can be selectively functionalized through palladium-catalyzed cross-coupling reactions. This unique arrangement allows for a programmed, sequential introduction of different aryl, heteroaryl, or alkyl groups, enabling the synthesis of complex, trisubstituted pyridine derivatives from a single, readily accessible starting material.
The ability to control the site of C-C bond formation is governed by the inherent differences in the reactivity of the carbon-halogen bonds towards the palladium catalyst. In the oxidative addition step of the Suzuki-Miyaura catalytic cycle, the general reactivity trend is C-I > C-Br >> C-Cl.[1][2] This predictable hierarchy allows for a stepwise functionalization, beginning with the most reactive C-I bond at the C-4 position, followed by the C-Br bond at the C-5 position, and culminating with the least reactive C-Cl bond at the C-2 position.[3] This guide provides detailed protocols and the underlying scientific rationale for achieving high regioselectivity at each stage of the coupling process.
Principle of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester.[4][5] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species for transmetalation.[6]
The catalytic cycle can be broken down into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the electrophile (in this case, this compound), forming a Pd(II) intermediate. This is generally the rate-determining and selectivity-determining step.[4]
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]
Strategic Sequential Functionalization
The differential reactivity of the three halogen atoms in this compound provides a clear roadmap for its stepwise elaboration.
Part 1: Selective Suzuki Coupling at the C-4 Position (C-I Bond)
The carbon-iodine bond is the most labile of the three carbon-halogen bonds present in the starting material, making it the preferred site for the initial Suzuki coupling reaction. Milder reaction conditions are typically sufficient to achieve high selectivity for the C-4 position, leaving the C-Br and C-Cl bonds intact for subsequent transformations.
Protocol 1: C-4 Arylation of this compound
This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling at the C-4 iodo position.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2-3 equivalents)
-
Degassed solvent system (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/EtOH/H₂O, or DMF)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-5-bromo-2-chloropyridine.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source that is often effective for the coupling of aryl iodides. PdCl₂(dppf) is also a robust choice, with the dppf ligand providing stability and promoting efficient catalysis.[8]
-
Base and Solvent: A mixture of an aqueous base (like Na₂CO₃ or K₂CO₃) and an organic solvent (like dioxane or toluene) is standard for Suzuki reactions, as it facilitates the dissolution of both the organic and inorganic reagents.[8]
-
Temperature: The relatively mild temperature (80-90 °C) is chosen to selectively activate the C-I bond without significantly promoting the oxidative addition at the more robust C-Br bond.[3]
Part 2: Selective Suzuki Coupling at the C-5 Position (C-Br Bond)
With the C-4 position successfully functionalized, the next target is the C-5 bromo substituent. The C-Br bond is significantly more reactive than the remaining C-Cl bond, allowing for a second selective coupling.
Protocol 2: C-5 Arylation of 4-Aryl-5-bromo-2-chloropyridine
This protocol is designed for the Suzuki coupling at the C-5 position of the intermediate product from Protocol 1.
Materials:
-
4-Aryl-5-bromo-2-chloropyridine (from Protocol 1)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)
-
Palladium catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos, or a pre-catalyst like XPhos-Pd-G3) (1-5 mol%)
-
Base (e.g., K₃PO₄ or CsF) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add 4-aryl-5-bromo-2-chloropyridine (1.0 equiv.), the arylboronic acid (1.3 equiv.), the base (e.g., K₃PO₄, 2.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., SPhos, 4 mol%) to an oven-dried Schlenk tube.
-
Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times may range from 12 to 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the 4,5-diaryl-2-chloropyridine.
Causality Behind Experimental Choices:
-
Catalyst System: Aryl bromides are less reactive than aryl iodides. The use of a Pd(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) is often necessary to facilitate the oxidative addition step and promote high catalytic turnover.[9][10]
-
Base: A stronger base like K₃PO₄ is often more effective for the coupling of aryl bromides compared to carbonates.
-
Temperature: A higher temperature (100-110 °C) is required to achieve a reasonable reaction rate for the cleavage of the C-Br bond.
Part 3: Suzuki Coupling at the C-2 Position (C-Cl Bond)
The final functionalization step involves the coupling at the C-2 chloro position. Aryl chlorides are the least reactive of the common aryl halides in Suzuki couplings due to the high strength of the C-Cl bond.[11] This transformation requires a highly active catalyst system and more forcing reaction conditions.
Protocol 3: C-2 Arylation of 4,5-Diaryl-2-chloropyridine
This protocol provides a starting point for the challenging coupling of the unreactive C-2 chloride.
Materials:
-
4,5-Diaryl-2-chloropyridine (from Protocol 2)
-
Arylboronic acid or arylboronic acid pinacol ester (1.5 - 2.0 equivalents)
-
Highly active palladium catalyst system (e.g., Pd(OAc)₂ with a bulky N-heterocyclic carbene (NHC) ligand like IPr, or a specialized pre-catalyst) (2-5 mol%)
-
Strong base (e.g., K₃PO₄ or t-BuOK) (3.0 equivalents)
-
High-boiling, anhydrous, degassed solvent (e.g., Toluene, xylene, or DMA)
Procedure:
-
Rigorous exclusion of air and moisture is critical. All manipulations should be performed in a glovebox.
-
To an oven-dried reaction vial, add 4,5-diaryl-2-chloropyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), the strong base (e.g., K₃PO₄, 3.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., IPr, 4 mol%).
-
Add the anhydrous, degassed high-boiling solvent (e.g., Toluene).
-
Seal the vial tightly and heat the reaction mixture to 110-130 °C.
-
Monitor the reaction closely by LC-MS. Extended reaction times (24-48 hours) may be necessary.
-
Upon completion or consumption of the starting material, cool the reaction to room temperature.
-
Carefully quench the reaction mixture, then dilute with an organic solvent and filter through celite.
-
Perform an aqueous workup, dry the organic phase, and concentrate under reduced pressure.
-
Purification of the final trisubstituted pyridine product will likely require careful flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The inertness of the C-Cl bond necessitates the use of state-of-the-art catalyst systems. Bulky, electron-donating N-heterocyclic carbene (NHC) ligands are highly effective at promoting the oxidative addition of Pd(0) to aryl chlorides.[6][12][13]
-
Reaction Conditions: Forcing conditions, including higher temperatures and stronger bases, are required to overcome the high activation energy barrier associated with C-Cl bond cleavage.[14][15] The use of anhydrous solvents is crucial to prevent catalyst deactivation and competing side reactions.
Summary of Recommended Reaction Conditions
| Target Position | Halogen | Catalyst System (Example) | Base | Solvent | Temperature (°C) | Relative Reactivity |
| C-4 | Iodo | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ / Na₂CO₃ | Dioxane/H₂O | 80 - 90 | High |
| C-5 | Bromo | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 - 110 | Medium |
| C-2 | Chloro | Pd(OAc)₂ / IPr | K₃PO₄ / t-BuOK | Toluene | 110 - 130 | Low |
General Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. jocpr.com [jocpr.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 13. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Sonogashira Coupling of 5-Bromo-2-chloro-4-iodopyridine
Introduction
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium and copper co-catalyzed transformation is renowned for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1]
This guide provides a comprehensive overview and detailed protocols for the application of the Sonogashira coupling to a unique and synthetically valuable substrate: 5-bromo-2-chloro-4-iodopyridine. The presence of three distinct halogen atoms on the pyridine ring offers a platform for sequential, site-selective functionalization, contingent on the predictable reactivity differences between the carbon-halogen bonds.
The Principle of Regioselectivity: A Chemist's Guide to Controlled Synthesis
The synthetic utility of polyhalogenated aromatic compounds hinges on the ability to selectively functionalize one position over others. In the realm of palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step and is highly dependent on the nature of the halogen. The established order of reactivity is a direct consequence of the carbon-halogen bond dissociation energies, following the trend:
This predictable reactivity hierarchy is the key to achieving regioselectivity in the Sonogashira coupling of this compound. The carbon-iodine bond at the C4 position is significantly more reactive towards the palladium catalyst than the carbon-bromine bond at C5 and the carbon-chloro bond at C2. Consequently, by employing carefully controlled reaction conditions, the Sonogashira coupling can be directed to occur exclusively at the C4 position, yielding a 4-alkynyl-5-bromo-2-chloropyridine. This mono-functionalized product is a versatile intermediate, as the remaining bromo and chloro substituents can be targeted in subsequent cross-coupling reactions under more forcing conditions.
The Catalytic Cycle: A Mechanistic Deep Dive
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Figure 1: The interconnected catalytic cycles of the Sonogashira coupling, highlighting the selective oxidative addition of the C-I bond.
The Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) complex, typically bearing phosphine ligands, undergoes oxidative addition to the most reactive carbon-halogen bond of the substrate. In the case of this compound, this occurs selectively at the C-I bond to form a palladium(II) intermediate.[2]
-
Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers its alkynyl group to the palladium(II) complex. This step regenerates the copper(I) catalyst.
-
Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the final alkynylated product and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle.
The Copper Cycle:
-
Acetylide Formation: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne and is crucial for the transmetalation step.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the regioselective Sonogashira coupling of this compound.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a robust and generally applicable method for the selective alkynylation at the C4 position.
Materials:
| Reagent/Material | Purpose | Typical Supplier |
| This compound | Starting Material | Commercially Available |
| Terminal Alkyne | Coupling Partner | Commercially Available |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | Palladium Catalyst | Strem, Aldrich |
| Copper(I) iodide (CuI) | Co-catalyst | Strem, Aldrich |
| Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Base and Solvent | Acros, Aldrich |
| Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Solvent | Acros, Aldrich |
| Argon or Nitrogen Gas | Inert Atmosphere | Airgas, Praxair |
| Standard Glassware (Schlenk flask, etc.) | Reaction Vessel | VWR, Fisher Scientific |
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv.), and copper(I) iodide (0.05-0.10 equiv.).
-
Degassing: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (DMF or THF, approximately 5-10 mL per mmol of the pyridine substrate) followed by the amine base (e.g., triethylamine, 2.0-3.0 equiv.) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or gently heat to 40-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkynyl-5-bromo-2-chloropyridine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the homocoupling of the terminal alkyne (Glaser coupling) is a significant side reaction.
Materials:
| Reagent/Material | Purpose | Typical Supplier |
| This compound | Starting Material | Commercially Available |
| Terminal Alkyne | Coupling Partner | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Palladium Catalyst | Strem, Aldrich |
| Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) | Base | Acros, Aldrich |
| Anhydrous Dimethylformamide (DMF) or 1,4-Dioxane | Solvent | Acros, Aldrich |
| Argon or Nitrogen Gas | Inert Atmosphere | Airgas, Praxair |
| Standard Glassware (Schlenk flask, etc.) | Reaction Vessel | VWR, Fisher Scientific |
Procedure:
-
Inert Atmosphere: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 equiv.), and the base (e.g., cesium carbonate, 2.0 equiv.) to a dry Schlenk flask.
-
Degassing: Seal the flask, remove from the glovebox (if applicable), and connect to a Schlenk line.
-
Solvent and Alkyne Addition: Add anhydrous, degassed solvent (DMF or 1,4-dioxane) followed by the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Data Presentation: Expected Reagents and Conditions
| Parameter | Protocol 1 (Copper-Catalyzed) | Protocol 2 (Copper-Free) |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(PPh₃)₄ (3-5 mol%) |
| Co-catalyst | CuI (5-10 mol%) | None |
| Base | Et₃N or DIPEA (2-3 equiv.) | Cs₂CO₃ or K₂CO₃ (2 equiv.) |
| Solvent | DMF or THF | DMF or 1,4-Dioxane |
| Temperature | Room Temperature to 60 °C | 60-80 °C |
| Reaction Time | 2-12 hours | 4-24 hours |
| Expected Yield | 70-95% | 65-90% |
Note: The optimal conditions may vary depending on the specific terminal alkyne used. The expected yields are estimates based on similar transformations reported in the literature.
Workflow Visualization
Figure 2: A generalized experimental workflow for the Sonogashira coupling of this compound.
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction is sluggish or gives a low yield, consider increasing the reaction temperature, using a more active palladium catalyst (e.g., one with more electron-donating phosphine ligands), or ensuring all reagents and solvents are scrupulously dry and degassed.
-
Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction, particularly with the copper-catalyzed protocol. To minimize this, ensure the reaction is run under strictly anaerobic conditions. If the problem persists, switching to the copper-free protocol is recommended.
-
Dehalogenation: In some cases, particularly at higher temperatures, dehalogenation of the starting material or product can occur. If this is observed, try running the reaction at a lower temperature for a longer period.
Conclusion
The Sonogashira coupling of this compound is a powerful and reliable method for the regioselective synthesis of 4-alkynyl-5-bromo-2-chloropyridines. The predictable reactivity of the carbon-halogen bonds allows for precise control over the reaction outcome, providing valuable building blocks for further synthetic transformations. By understanding the underlying mechanistic principles and following the detailed protocols provided, researchers can confidently employ this reaction in their synthetic endeavors, from small-scale discovery to larger-scale production for drug development and materials science.
References
Mastering Regioselectivity: A Guide to the Buchwald-Hartwig Amination of 5-Bromo-2-Chloro-4-Iodopyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Buchwald-Hartwig amination stands as an indispensable tool for the formation of carbon-nitrogen (C-N) bonds, a linkage of paramount importance in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This guide provides an in-depth exploration of the application of this powerful reaction to a challenging and synthetically valuable substrate: 5-bromo-2-chloro-4-iodopyridine. The presence of three distinct halogen atoms on the pyridine ring introduces a critical element of regioselectivity, the control of which is the key to unlocking the synthetic potential of this versatile building block.
This document moves beyond a simple recitation of steps, offering a detailed rationale for experimental design, troubleshooting strategies, and a mechanistic framework to empower researchers to confidently navigate the complexities of this transformation.
Theoretical Foundation: Navigating the Landscape of Reactivity
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or pseudohalide) and an amine in the presence of a base.[1][4] The catalytic cycle, a cornerstone of this reaction's success, is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]
The Challenge of Regioselectivity with this compound
The substrate, this compound, presents a fascinating case for regioselective functionalization. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, generally follows the trend of C-I > C-Br > C-Cl.[5][7] This established hierarchy is a direct consequence of the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond being the most susceptible to oxidative addition by the palladium(0) catalyst.
Therefore, in a reaction with this compound, the amination is strongly predicted to occur selectively at the 4-position, displacing the iodo group. This inherent reactivity provides a powerful synthetic handle, allowing for the sequential and site-selective introduction of different functionalities at the remaining bromo and chloro positions.
The Catalytic System: Choosing the Right Tools for the Job
The success of a Buchwald-Hartwig amination hinges on the judicious selection of the palladium source, ligand, and base. For heteroaromatic substrates, and particularly those with the potential for catalyst inhibition, the choice of ligand is paramount.
Palladium Precatalyst: While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.[4] The use of preformed palladium precatalysts, often featuring a phosphine ligand, can also offer enhanced stability and reactivity.
Ligand Selection: For the amination of heteroaryl halides, bulky and electron-rich phosphine ligands are often essential to promote efficient oxidative addition and reductive elimination.[8][9] Ligands from the Buchwald and Hartwig groups have demonstrated broad applicability.[2][8] For the amination of this compound, ligands such as XPhos , SPhos , or BrettPhos are excellent starting points due to their proven efficacy in coupling heteroaryl chlorides and bromides, suggesting they will be highly effective for the more reactive iodide.[8]
Base Selection: The base plays a crucial role in the deprotonation of the amine, facilitating its coordination to the palladium center.[5] Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice.[5] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, with the choice sometimes depending on the specific amine and substrate.[4][5]
Experimental Protocols
This section provides detailed, step-by-step protocols for the regioselective Buchwald-Hartwig amination of this compound at the C4-iodo position.
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Solvents should be anhydrous and degassed prior to use. Toluene and dioxane are common solvents for this reaction.[1]
-
Reagents should be of high purity.
Protocol 1: General Procedure for the Amination of this compound
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (or other suitable biarylphosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound (1.0 equivalent) and the amine (1.2 equivalents).
-
Add anhydrous, degassed toluene via syringe.
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Mechanistic Insights and Regioselectivity
The selective amination at the C4-iodo position is a direct consequence of the initial and rate-determining oxidative addition step.[10]
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The palladium(0) catalyst, stabilized by the phosphine ligands (L), preferentially undergoes oxidative addition into the weakest carbon-halogen bond, which is the C-I bond at the 4-position of the pyridine ring. This forms a palladium(II) intermediate. Subsequent coordination of the amine, followed by deprotonation by the base, generates a palladium(II) amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Data Presentation and Troubleshooting
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Variation | Expected Effect on C4-Iodo Amination | Rationale |
| Ligand | Bulky, electron-rich (e.g., XPhos, SPhos) | High yield and reaction rate | Facilitates oxidative addition and reductive elimination.[8] |
| Less bulky ligands | Lower yield, potential for side reactions | May lead to slower catalytic turnover and catalyst decomposition. | |
| Base | Strong, non-nucleophilic (e.g., NaOtBu) | Efficient reaction | Effectively deprotonates the amine, promoting the catalytic cycle.[5] |
| Weaker bases (e.g., K₂CO₃) | Slower reaction or no reaction | May not be strong enough to deprotonate the amine, stalling the catalytic cycle.[5] | |
| Temperature | 80-110 °C | Optimal reaction rate | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
| Room Temperature | Very slow or no reaction | Insufficient thermal energy for efficient catalyst turnover. | |
| Solvent | Aprotic, non-polar (e.g., Toluene, Dioxane) | Good solubility and reactivity | Common solvents that are compatible with the reaction conditions.[1] |
| Polar, protic solvents | Potential for side reactions | May interfere with the base or catalyst. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poor quality reagents/solvents | - Use a fresh batch of palladium precatalyst and ligand.- Switch to a stronger base (e.g., NaOtBu or LHMDS).- Increase the reaction temperature.- Ensure all reagents and solvents are pure and anhydrous. |
| Formation of side products (e.g., hydrodehalogenation) | - Catalyst decomposition- Presence of water | - Use a higher ligand-to-palladium ratio.- Ensure strictly anhydrous conditions.- Consider a different ligand that is more resistant to decomposition. |
| Poor regioselectivity (reaction at C-Br or C-Cl) | - Highly forcing reaction conditions | - This is highly unlikely given the reactivity trend. If observed, reduce the reaction temperature and time. |
Conclusion
The Buchwald-Hartwig amination of this compound offers a reliable and highly regioselective route to the synthesis of 4-amino-5-bromo-2-chloropyridines. The predictable reactivity of the carbon-halogen bonds provides a strategic advantage for the controlled, stepwise functionalization of this valuable heterocyclic scaffold. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalytic system, researchers can harness the power of this reaction to access a diverse range of complex molecules for applications in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
The Strategic Application of 5-Bromo-2-chloro-4-iodopyridine in Pharmaceutical Synthesis: A Guide to Selective Functionalization
Introduction: The Power of Controlled Reactivity in Drug Discovery
In the intricate world of pharmaceutical synthesis, the ability to selectively modify a molecule at specific positions is paramount. This control allows for the systematic exploration of a compound's structure-activity relationship (SAR), a cornerstone of modern drug discovery. The pyridine scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of approved drugs, particularly in the realm of kinase inhibitors.[1] The strategic introduction of multiple, differentially reactive halogen atoms onto this core transforms it into a versatile platform for the construction of complex molecular architectures.
5-Bromo-2-chloro-4-iodopyridine is a prime example of such a powerful building block. Its unique arrangement of iodo, bromo, and chloro substituents, each with a distinct reactivity profile in palladium-catalyzed cross-coupling reactions, permits a programmed, sequential functionalization. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and adaptable protocols for its use in the synthesis of pharmaceutical intermediates.
The Principle of Regioselective Functionalization
The synthetic utility of this compound hinges on the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of the initial oxidative addition step is highly dependent on the nature of the halogen. The generally accepted order of reactivity is:
C–I > C–Br > C–Cl [2]
This predictable hierarchy allows for the selective reaction at the C-4 position (iodine) under mild conditions, leaving the C-5 (bromine) and C-2 (chlorine) positions untouched for subsequent transformations under more forcing conditions. This stepwise approach is invaluable for the efficient and controlled synthesis of highly substituted pyridine derivatives.[3]
Caption: Hierarchical reactivity of halogens in this compound.
Application in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major focus of pharmaceutical research. The substituted pyridine core is a common feature in many approved kinase inhibitors, where it often serves as a scaffold that mimics the adenine region of ATP, binding to the hinge region of the kinase.[4][5]
The ability to introduce diverse substituents at the C-4, C-5, and C-2 positions of the pyridine ring using this compound allows for the fine-tuning of a molecule's affinity and selectivity for a particular kinase target. For instance, a bulky aromatic group introduced at C-4 via a Suzuki coupling might occupy a hydrophobic pocket, while an amine introduced at a later stage at C-2 via a Buchwald-Hartwig amination could form a crucial hydrogen bond with the kinase's hinge region.
Caption: Interaction of a substituted pyridine inhibitor with a kinase active site.
Experimental Protocols for Selective Cross-Coupling Reactions
The following protocols are provided as a starting point for the selective functionalization of this compound. Note: These are generalized procedures adapted from reactions with similar substrates and may require optimization for specific coupling partners and reaction scales.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. By leveraging the high reactivity of the C-I bond, selective coupling at the C-4 position can be achieved with high efficiency.[6][7]
Reaction Scheme:
Materials:
| Reagent/Material | Purpose | Typical Amount (Molar Eq.) |
| This compound | Starting Material | 1.0 |
| Aryl/Heteroarylboronic Acid | Coupling Partner | 1.1 - 1.5 |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Palladium Catalyst | 0.02 - 0.05 |
| K₂CO₃, K₃PO₄, or Cs₂CO₃ | Base | 2.0 - 3.0 |
| 1,4-Dioxane/Water or Toluene/Water | Solvent | - |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | - |
| Silica Gel | Purification | - |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid, and the base.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Strategic Application of 5-Bromo-2-chloro-4-iodopyridine in the Synthesis of Next-Generation Agrochemicals
Introduction: The Untapped Potential of a Polyhalogenated Pyridine Scaffold
In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and environmental compatibility, the strategic design of molecular scaffolds is paramount. Among these, the pyridine ring is a well-established and highly successful pharmacophore, forming the core of numerous commercialized insecticides, fungicides, and herbicides.[1] The introduction of multiple, distinct halogen substituents onto this ring system creates a versatile platform for synthetic chemists, enabling precise, regioselective modifications to fine-tune the biological activity and physicochemical properties of the final product. 5-Bromo-2-chloro-4-iodopyridine emerges as a particularly compelling, yet underexplored, intermediate for agrochemical development. Its unique arrangement of iodo, bromo, and chloro substituents offers a hierarchical reactivity profile that can be exploited for the systematic construction of complex and highly functionalized agrochemical candidates. This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights for researchers and development professionals.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthetic workflows.
| Property | Value | Reference |
| Molecular Formula | C₅H₂BrClIN | [2][3] |
| Molecular Weight | 318.34 g/mol | [2][3] |
| Appearance | Typically a solid | |
| CAS Number | 401892-47-5 | [2][3][4] |
| Solubility | Soluble in common organic solvents such as THF, dioxane, DMF, and toluene. |
The key to unlocking the synthetic potential of this compound lies in the differential reactivity of its three halogen atoms. This reactivity is governed by a combination of factors, including carbon-halogen bond strength and the electronic nature of the pyridine ring. The general order of reactivity for common cross-coupling and metal-halogen exchange reactions is:
Iodo (C4) > Bromo (C5) > Chloro (C2)
This predictable hierarchy allows for a stepwise and regioselective functionalization of the pyridine core, making it an ideal starting material for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Application Note I: Synthesis of Novel Phenyl-Substituted Pyridine Herbicides via Sequential Cross-Coupling
Background: The introduction of substituted phenyl rings is a common strategy in the design of herbicides. These moieties can mimic natural substrates or interact with specific hydrophobic pockets in target enzymes, leading to potent herbicidal activity. The differential reactivity of this compound allows for the sequential introduction of two different aryl groups, creating a diverse range of potential herbicide candidates.
Scientific Rationale: This protocol outlines a two-step, one-pot sequential cross-coupling strategy. The first step involves a selective Suzuki-Miyaura coupling at the highly reactive C4-iodo position. The second step is a subsequent Suzuki-Miyaura or Stille coupling at the C5-bromo position. The chloro substituent at the C2 position can be retained for its potential to enhance biological activity or serve as a handle for further derivatization.
Workflow for Sequential Cross-Coupling:
Caption: Sequential Suzuki-Miyaura coupling workflow.
Detailed Experimental Protocol: Two-Step, One-Pot Synthesis of a Di-Aryl Pyridine Derivative
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
2-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]
-
Potassium carbonate (K₂CO₃)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere synthesis
Procedure:
Step 1: Selective Suzuki-Miyaura Coupling at the C4-Iodo Position
-
To a dry Schlenk flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and the formation of the mono-coupled intermediate.
Step 2: Suzuki-Miyaura Coupling at the C5-Bromo Position
-
Cool the reaction mixture to room temperature.
-
To the same flask, add 2-fluorophenylboronic acid (1.2 equiv.), cesium carbonate (2.5 equiv.), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv.).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-5-(2-fluorophenyl)-4-(4-methoxyphenyl)pyridine.
Application Note II: Synthesis of Pyridyl-Thioether Fungicides via Nucleophilic Aromatic Substitution
Background: The pyridyl-thioether moiety is present in several classes of fungicides. The introduction of a sulfur linkage can modulate the electronic properties of the molecule and improve its interaction with fungal target enzymes. The C2-chloro position of the this compound is susceptible to nucleophilic aromatic substitution (SₙAr), providing a direct route to these valuable compounds.
Scientific Rationale: This protocol leverages a selective metal-halogen exchange at the C4-iodo position, followed by quenching with an electrophile to introduce a desirable functional group. Subsequently, an SₙAr reaction is performed at the C2-chloro position with a thiol to introduce the thioether linkage. The bromo substituent at the C5 position remains for potential late-stage diversification.
Synthetic Pathway to Pyridyl-Thioethers:
Caption: Synthesis of a pyridyl-thioether derivative.
Detailed Experimental Protocol: Synthesis of a Functionalized Pyridyl-Thioether
Materials:
-
This compound
-
Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) in THF
-
N,N-Dimethylformamide (DMF), anhydrous
-
4-Chlorobenzyl thiol
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere synthesis
Procedure:
Step 1: Selective Functionalization at the C4-Iodo Position
-
Dissolve this compound (1.0 equiv.) in anhydrous THF in a dry Schlenk flask under an argon atmosphere.
-
Cool the solution to -15 °C.
-
Slowly add i-PrMgCl·LiCl (1.1 equiv.) dropwise, maintaining the temperature below -10 °C.
-
Stir the mixture at -15 °C for 1 hour.
-
Add anhydrous DMF (1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 5-bromo-2-chloro-4-formylpyridine, which can be used in the next step without further purification.
Step 2: Nucleophilic Aromatic Substitution at the C2-Chloro Position
-
Dissolve the crude 5-bromo-2-chloro-4-formylpyridine from the previous step in DMF.
-
Add 4-chlorobenzyl thiol (1.1 equiv.) and potassium carbonate (2.0 equiv.).
-
Heat the reaction mixture to 60 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-bromo-4-formyl-2-((4-chlorobenzyl)thio)pyridine.
Conclusion and Future Outlook
This compound represents a powerful and versatile building block for the discovery of novel agrochemicals. The distinct reactivity of its halogen substituents allows for a programmed and regioselective approach to the synthesis of complex pyridine derivatives. The protocols detailed herein for the synthesis of potential herbicidal and fungicidal scaffolds via sequential cross-coupling and nucleophilic aromatic substitution reactions demonstrate the immense potential of this intermediate. Future research should focus on exploring a wider range of transformations at each of the halogenated positions and subsequent biological screening of the resulting compound libraries. The systematic exploration of the chemical space accessible from this compound is a promising strategy for the identification of the next generation of high-performing and environmentally benign crop protection agents.
References
Application Notes and Protocols for Selective Suzuki Coupling of 5-Bromo-2-chloro-4-iodopyridine
Introduction: Navigating Chemoselectivity in Polyhalogenated Pyridines
For researchers and professionals in drug development, the synthesis of precisely functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Polyhalogenated pyridines, such as 5-bromo-2-chloro-4-iodopyridine, are exceptionally valuable building blocks, offering multiple reaction sites for the strategic introduction of molecular complexity. The challenge, however, lies in achieving site-selective transformations. This document provides a detailed protocol and scientific rationale for the chemoselective Suzuki-Miyaura cross-coupling reaction on this compound, focusing on the preferential reactivity of the C-I bond.
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is a robust and versatile method for forming carbon-carbon bonds.[1][2] It involves the palladium-catalyzed coupling of an organoboron species with an organic halide or pseudohalide.[1][2] In the context of polyhalogenated substrates, the reaction's success hinges on exploiting the inherent differences in the reactivity of the carbon-halogen bonds.
The Principle of Chemoselective Suzuki Coupling
The chemoselectivity of the Suzuki coupling on this compound is governed by the relative rates of the oxidative addition step in the catalytic cycle.[1][2][3] The generally accepted reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is:
This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond as one moves down the halogen group, making the C-I bond the most susceptible to cleavage by the palladium(0) catalyst.[7] Consequently, by carefully selecting the reaction conditions, it is possible to selectively activate the C-I bond at the 4-position of the pyridine ring, leaving the C-Br and C-Cl bonds at the 5- and 2-positions, respectively, available for subsequent functionalization. The electron-deficient nature of the pyridine ring further enhances the reactivity of the attached halogens towards oxidative addition.[4]
Visualizing the Catalytic Cycle and Selectivity
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura reaction, highlighting the selective oxidative addition at the C-I bond of this compound.
Caption: Selective Suzuki coupling at the C-4 position.
Detailed Experimental Protocol
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the 4-position.
Materials and Reagents:
| Reagent | Purpose | Typical Amount (Equivalents) | Notes |
| This compound | Starting Material | 1.0 | The limiting reagent. |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess ensures complete consumption of the starting material. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.02 - 0.05 (2-5 mol%) | Other catalysts like PdCl₂(dppf) can also be effective.[8] |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activates Boronic Acid | 2.0 - 3.0 | The choice of base can influence reaction rate and yield.[9] |
| Solvent System (e.g., Dioxane/Water) | Reaction Medium | - | A mixture of an organic solvent and water is typical (e.g., 4:1 v/v).[10] |
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction mixture should be stirred to ensure homogeneity.
-
Reaction: Place the flask in a preheated oil bath and heat to the desired temperature (typically 80-100 °C). The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the specific substrates.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 4-aryl-5-bromo-2-chloropyridine.
Causality Behind Experimental Choices
-
Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for Suzuki couplings.[11] Its use is well-established for a wide range of substrates. For more challenging couplings, or to optimize reaction conditions, other catalyst systems involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) may be employed.[8][12]
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[1][5] It reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[9] The choice of base can significantly impact the reaction, and common choices include potassium carbonate, cesium carbonate, and potassium phosphate.
-
Solvent System: A mixture of an organic solvent and water is often used in Suzuki couplings. The organic solvent (e.g., dioxane, THF, toluene) solubilizes the organic reagents and the catalyst, while water helps to dissolve the inorganic base.[13] Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst, insufficient temperature, poor choice of base/solvent. | Ensure proper inert atmosphere technique. Screen different palladium catalysts, bases, and solvents. Increase reaction temperature. |
| Formation of Side Products | Homocoupling of the boronic acid, dehalogenation. | Use a slight excess of the boronic acid. Ensure an oxygen-free environment. Lowering the reaction temperature may help.[13] |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Ensure efficient stirring. |
Visualizing the Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol for the selective Suzuki coupling.
Caption: Experimental workflow for selective Suzuki coupling.
Conclusion
The protocol and rationale presented herein provide a robust framework for the successful and selective Suzuki-Miyaura coupling of this compound at the C-4 position. By leveraging the inherent reactivity differences of the carbon-halogen bonds, researchers can efficiently synthesize valuable 4-aryl-5-bromo-2-chloropyridine intermediates. These compounds serve as versatile platforms for further chemical exploration, enabling the development of novel molecular entities for pharmaceutical and materials science applications.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: A Strategic Guide to the Sequential Functionalization of Pyridines Using 5-Bromo-2-chloro-4-fluoro-3-iodopyridine
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of top-selling pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The precise arrangement of diverse substituents on the pyridine ring is critical for modulating a compound's biological activity, selectivity, and pharmacokinetic profile. Consequently, developing efficient and highly selective methods for synthesizing polysubstituted pyridines is a paramount objective for researchers in drug discovery and development.
This guide introduces 5-bromo-2-chloro-4-fluoro-3-iodopyridine , a halogen-rich and exceptionally versatile building block for the modular synthesis of complex, pentasubstituted pyridines.[1][2] The distinct electronic nature and reactivity of its four different halogen substituents allow for a predictable and sequential functionalization strategy, primarily through palladium-catalyzed cross-coupling reactions. This document provides a detailed overview of the underlying principles of selectivity and offers field-proven protocols for its stepwise elaboration.
The Principle of Chemoselective Functionalization: A Reactivity Hierarchy
The power of 5-bromo-2-chloro-4-fluoro-3-iodopyridine as a synthetic intermediate lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the C-X bond to the Pd(0) catalyst. The energy barrier for this step is highly dependent on the carbon-halogen bond dissociation energy, leading to a well-established reactivity hierarchy.[3][4]
Reactivity Order: C–I > C–Br > C–Cl > C–F
This predictable sequence allows for the selective functionalization of the pyridine core by carefully controlling the reaction conditions. The most reactive site, the C3-iodine, can be addressed first under mild conditions. Subsequently, the C5-bromine can be functionalized under slightly more forcing conditions, followed by the C2-chlorine, which typically requires more active catalysts and higher temperatures. The C4-fluorine is generally the least reactive and often remains as a stable substituent, which can be advantageous for tuning the electronic properties of the final molecule.
Strategic Reaction Pathways for Sequential Elaboration
The differential reactivity of the halogen substituents enables a modular approach to building molecular complexity. A researcher can strategically introduce different functionalities—such as aryl, alkynyl, or amino groups—in a controlled, stepwise manner. This strategy is invaluable for creating libraries of analogues for structure-activity relationship (SAR) studies.
Diagram 1: A high-level overview of a potential sequential functionalization strategy.
Detailed Application Notes and Protocols
The following protocols provide detailed, step-by-step methodologies for the selective functionalization of 5-bromo-2-chloro-4-fluoro-3-iodopyridine. These are designed as robust starting points; optimization may be required for specific substrates.
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Always consult the Safety Data Sheet (SDS) for each reagent before use. All reactions must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Application Note 1: Selective Sonogashira Coupling at the C3-Iodo Position
The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds and is the ideal first step for functionalizing the most reactive C-I bond.[5][6] The reaction can typically be performed at room temperature, which ensures high selectivity over the less reactive C-Br and C-Cl bonds.[7]
Protocol 1: Synthesis of 5-Bromo-2-chloro-4-fluoro-3-(phenylethynyl)pyridine
| Reagent/Component | Role | Amount (Equivalents) | Key Considerations |
| 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | Starting Material | 1.0 | Ensure high purity for optimal results. |
| Phenylacetylene | Coupling Partner | 1.1 - 1.2 | A slight excess drives the reaction to completion. |
| PdCl₂(PPh₃)₂ | Palladium Catalyst | 0.02 - 0.05 (2-5 mol%) | A standard, reliable catalyst for Sonogashira couplings. |
| Copper(I) Iodide (CuI) | Co-catalyst | 0.04 - 0.10 (4-10 mol%) | Crucial for the copper-catalyzed cycle. |
| Triethylamine (Et₃N) | Base/Solvent | ~0.2 M solution | Must be anhydrous and degassed. |
| Tetrahydrofuran (THF) | Co-Solvent | ~0.2 M solution | Must be anhydrous and degassed. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromo-2-chloro-4-fluoro-3-iodopyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Inerting: Evacuate and backfill the flask with Argon three times.
-
Solvent/Base Addition: Add anhydrous, degassed THF and Et₃N (e.g., in a 2:1 ratio) via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Alkyne Addition: Add phenylacetylene (1.1 equiv.) dropwise to the stirring mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate, and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Application Note 2: Selective Suzuki-Miyaura Coupling at the C5-Bromo Position
With the C3-iodo position functionalized, the C5-bromo position becomes the next most reactive site for palladium-catalyzed cross-coupling. The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds with a wide tolerance for functional groups.[8]
Protocol 2: Synthesis of 5-Aryl-2-chloro-4-fluoro-3-(phenylethynyl)pyridine
| Reagent/Component | Role | Amount (Equivalents) | Key Considerations |
| 3-Alkynyl-5-bromo-pyridine (from Step 1) | Starting Material | 1.0 | Must be free of residual palladium from the previous step. |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 | Stability and purity can vary; use high-quality reagents. |
| Pd(PPh₃)₄ | Palladium Catalyst | 0.03 - 0.05 (3-5 mol%) | A common and effective catalyst for Suzuki couplings. |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 - 3.0 | Must be finely powdered and anhydrous. |
| 1,4-Dioxane / Water | Solvent System | 4:1 v/v | Solvents must be thoroughly degassed before use. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the 5-bromo-pyridine substrate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered K₂CO₃ (2.5 equiv.).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 equiv.).
-
Inerting: Evacuate and backfill the flask with Argon three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are typically complete in 6-18 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Application Note 3: Buchwald-Hartwig Amination at the C2-Chloro Position
The C2-chloro position is the least reactive in palladium-catalyzed cross-coupling, often requiring more specialized, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos) and stronger bases to facilitate the reaction.[9][10] The Buchwald-Hartwig amination is the premier method for forming C-N bonds under these conditions.[11]
Protocol 3: Synthesis of 2-Amino-5-aryl-4-fluoro-3-(phenylethynyl)pyridine
| Reagent/Component | Role | Amount (Equivalents) | Key Considerations |
| 5-Aryl-2-chloro-pyridine (from Step 2) | Starting Material | 1.0 | Ensure purity. |
| Primary/Secondary Amine | Coupling Partner | 1.2 - 1.5 | Volatility and nucleophilicity will affect conditions. |
| Pd₂(dba)₃ | Palladium Pre-catalyst | 0.02 (2 mol%) | A common Pd(0) source. |
| XPhos | Ligand | 0.04 - 0.06 (4-6 mol%) | Bulky phosphine ligands are critical for C-Cl activation. |
| Sodium tert-butoxide (NaOtBu) | Base | 1.5 - 2.0 | A strong, non-nucleophilic base is required. |
| Toluene | Solvent | ~0.1 M solution | Must be anhydrous and degassed. |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of Argon, add the 2-chloro-pyridine substrate (1.0 equiv.), the amine (1.2 equiv.), NaOtBu (1.5 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.05 equiv.) to an oven-dried reaction tube.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor progress by LC-MS. Reactions can take 12-24 hours.
-
Workup: Cool the reaction to room temperature. Carefully unseal the tube and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Diagram 2: A generalized experimental workflow for the described cross-coupling protocols.
References
- 1. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Mastering Regioselectivity: A Guide to the Sequential Functionalization of 5-Bromo-2-chloro-4-iodopyridine
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of the top-marketed pharmaceuticals.[1][2][3] The ability to precisely install different functional groups onto this heterocyclic core is paramount in the drug discovery process, enabling the fine-tuning of a molecule's pharmacological profile. 5-Bromo-2-chloro-4-iodopyridine is a uniquely valuable building block for this purpose. Possessing three distinct halogen atoms, each with a different propensity for undergoing cross-coupling and substitution reactions, it offers a platform for controlled, sequential functionalization. This guide provides an in-depth exploration of the regioselective reactions of this versatile substrate, offering both mechanistic insights and detailed, field-tested protocols for researchers in organic synthesis and drug development.
The Principle of Regioselectivity: A Tale of Three Halogens
The ability to selectively functionalize one position of this compound over the others hinges on the inherent differences in the reactivity of the carbon-halogen bonds. In the context of palladium-catalyzed cross-coupling reactions, the rate of the initial, often rate-determining, oxidative addition step follows a well-established trend: C-I > C-Br > C-Cl.[4][5][6][7][8] This predictable hierarchy allows for a stepwise approach to molecular elaboration, beginning with the most reactive C-I bond at the 4-position, followed by the C-Br bond at the 5-position, and culminating with the least reactive C-Cl bond at the 2-position.
For nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity is governed by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom renders the C-2 and C-4 positions particularly susceptible to nucleophilic attack due to their ability to stabilize the resulting negative charge in the Meisenheimer intermediate.[9][10][11]
Visualizing the Path to Complexity
The strategic, sequential functionalization of this compound can be visualized as a branching pathway, where each step opens up new avenues for molecular diversification.
Caption: Logical workflow for the regioselective functionalization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions: A Stepwise Approach
The differential reactivity of the three halogen atoms is most effectively exploited in palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, one can achieve highly regioselective transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds at the C-4 Position
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds.[6][12] Given the C-I bond's superior reactivity, the initial Suzuki coupling on this compound will overwhelmingly occur at the 4-position.[7][8]
Underlying Principle: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[8][12] The energy barrier for this step is significantly lower for the C-I bond compared to the C-Br and C-Cl bonds, thus dictating the regioselectivity.[8]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4-6 | 85-95 | Standard and reliable for C-I coupling. |
| PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | 100 | 6-12 | 90-98 | Often good for more challenging boronic acids. |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 100 | 2-4 | >95 | Highly active catalyst, allows for lower loading. |
Table 1. Comparative data for regioselective Suzuki-Miyaura coupling at the C-4 position. Data is representative and based on analogous systems.[8]
Sonogashira Coupling: Introducing Alkynyl Moieties at C-4
The Sonogashira coupling is the premier method for installing alkynyl groups onto aryl halides.[13][14][15] Similar to the Suzuki reaction, the Sonogashira coupling on this compound proceeds with high regioselectivity at the C-4 position.[13]
Underlying Principle: This reaction involves a dual catalytic system of palladium and copper.[14] The palladium catalyst undergoes oxidative addition into the C-I bond, while the copper co-catalyst facilitates the formation of a copper acetylide, which then participates in the transmetalation step.[13] The preferential oxidative addition at the C-I bond ensures the C-4 selectivity.[13]
Experimental Protocol: Regioselective Sonogashira Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds at C-4
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[5][16][17] The established reactivity trend of aryl halides ensures that amination will occur selectively at the C-4 iodo-position.[5]
Underlying Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[16]
Experimental Protocol: Regioselective Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Nucleophilic Aromatic Substitution (SNAr): Targeting the C-2 and C-4 Positions
In the absence of a transition metal catalyst, the functionalization of this compound can proceed via nucleophilic aromatic substitution (SNAr). The pyridine nitrogen activates the C-2 (ortho) and C-4 (para) positions towards nucleophilic attack.[9]
Underlying Principle: The reaction proceeds through a two-step addition-elimination mechanism.[10][11] The nucleophile attacks the electron-deficient C-2 or C-4 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][11] Subsequent elimination of the halide leaving group restores the aromaticity of the ring.[11] The stability of the Meisenheimer complex is key, and the negative charge is better delocalized when the attack is at the C-2 or C-4 positions, as it can be placed on the electronegative nitrogen atom.[9]
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution on a halopyridine.
While the C-4 position is electronically activated, the high reactivity of the C-I bond in palladium catalysis makes SNAr a more synthetically useful strategy for targeting the C-2 chloro position, often after the C-4 and C-5 positions have been functionalized.
Experimental Protocol: SNAr with an Amine at C-2
-
Materials:
-
C4, C5-difunctionalized-2-chloropyridine (1.0 equiv)
-
Secondary amine (e.g., morpholine) (3.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a sealed tube, dissolve the 2-chloropyridine substrate in DMF.
-
Add the amine.
-
Heat the reaction mixture to 120-140 °C for 24 hours.
-
Cool the reaction and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, polysubstituted pyridines. By understanding and applying the principles of regioselectivity, researchers can strategically and sequentially introduce a variety of functional groups. The predictable reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions allows for a hierarchical approach, starting with the C-4 iodo position. Furthermore, the principles of nucleophilic aromatic substitution provide an alternative avenue for functionalization, particularly at the C-2 position. The protocols and mechanistic insights provided in this guide are intended to empower researchers in medicinal chemistry and drug discovery to fully exploit the synthetic potential of this valuable intermediate.
References
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-bromo-2-chloro-4-iodopyridine
Welcome to the technical support center for the purification of 5-bromo-2-chloro-4-iodopyridine (CAS 401892-47-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this key synthetic intermediate in high purity.
Introduction
This compound is a highly functionalized heterocyclic building block crucial for the synthesis of complex molecules in medicinal chemistry and materials science.[1][2][3] Its unique arrangement of halogen substituents allows for selective, stepwise functionalization, making its purity paramount for the success of subsequent reactions. This guide addresses common challenges encountered during its purification and provides robust, field-tested solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Co-elution of Impurities During Column Chromatography
Question: I'm performing silica gel chromatography to purify this compound, but I'm observing co-elution with closely related impurities. How can I improve the separation?
Answer: Co-elution is a frequent challenge when purifying multi-halogenated pyridines due to the similar polarities of starting materials, byproducts, and the target compound.[4] Here’s a systematic approach to resolving this issue:
Underlying Cause & Solution:
-
Suboptimal Solvent System: The polarity of your eluent may not be ideal for resolving compounds with very similar Rf values.
-
Troubleshooting Steps:
-
Re-evaluate Your Solvent System: If you are using a standard solvent system like ethyl acetate in hexanes, consider switching to a less polar mobile phase. A dichloromethane and hexanes gradient can be effective for separating halogenated compounds.[4][5]
-
Fine-tune the Gradient: Employ a shallow gradient during elution. A slow, gradual increase in the polar solvent concentration can significantly enhance the resolution of closely eluting spots.[4]
-
Utilize a Ternary System: In some cases, adding a small percentage of a third solvent, such as triethylamine (TEA) for basic compounds, can improve peak shape and separation by deactivating acidic sites on the silica gel.[6]
-
-
-
Improper Column Packing or Dimensions: A poorly packed or inadequately sized column will lead to band broadening and poor separation.
-
Troubleshooting Steps:
-
Increase Column Length: A longer column provides more theoretical plates, which can improve the separation of challenging mixtures.[4]
-
Ensure Proper Packing: Use a consistent slurry packing method to create a homogenous stationary phase, avoiding channels and cracks.
-
-
Issue 2: Product Decomposition on Silica Gel
Question: My this compound appears to be degrading on the silica gel column, leading to low recovery and the appearance of new, colored impurities. What is causing this, and how can I prevent it?
Answer: Halogenated pyridines can be sensitive to the acidic nature of standard silica gel, leading to degradation.[4] The Lewis acidic sites on the silica surface can interact with the lone pair of electrons on the pyridine nitrogen, potentially catalyzing decomposition, especially if the compound is in contact with the silica for an extended period.
Underlying Cause & Solution:
-
Acid-Catalyzed Decomposition: The inherent acidity of silica gel can be detrimental to sensitive compounds.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica gel by washing it with a solution of triethylamine in your non-polar solvent (e.g., 1-2% TEA in hexanes) and then re-equilibrating with your starting eluent. This will cap the acidic silanol groups.[6]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for your chromatography.
-
Minimize Residence Time: Increase the flow rate or use a slightly more polar solvent system to expedite the elution of your compound from the column, reducing its contact time with the silica.[4]
-
-
Issue 3: Oiling Out During Recrystallization
Question: I am attempting to purify this compound by recrystallization, but the compound is "oiling out" instead of forming crystals. How can I achieve proper crystallization?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute, or if the chosen solvent is not optimal.
Underlying Cause & Solution:
-
Inappropriate Solvent Choice or Cooling Rate: The solubility profile of the compound in the chosen solvent and the rate of cooling are critical for successful crystallization.
-
Troubleshooting Steps:
-
Solvent Screening: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures and sparingly soluble at cooler temperatures. For a related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a minimal amount of hot ethyl acetate followed by the addition of hexanes until the solution becomes cloudy has been used for crystal formation.[5] This suggests that a solvent pair like ethyl acetate/hexanes or dichloromethane/hexanes could be effective.
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.
-
Scratching and Seeding: If crystals are slow to form, gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites. Alternatively, adding a small seed crystal of the pure compound can initiate crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in a crude sample of this compound?
A1: The impurities will largely depend on the synthetic route. Common impurities can include starting materials, partially halogenated pyridines, and isomers formed through "halogen dance" rearrangements.[7][8] For instance, if the synthesis involves iodination of a bromochloropyridine, you might find unreacted starting material or di-iodinated byproducts.
Q2: What is a good starting solvent system for thin-layer chromatography (TLC) analysis of this compound?
A2: A good starting point for TLC analysis is a mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate or dichloromethane.[4] Begin with a ratio of 9:1 hexanes:ethyl acetate and adjust the polarity based on the resulting Rf value of your product. An ideal Rf is typically between 0.3 and 0.5 for good separation in column chromatography.
Q3: My purified this compound is a yellowish or brownish solid. What causes this discoloration?
A3: The discoloration is often due to the presence of residual iodine or minor degradation products.[4] During the work-up of a reaction involving iodine, washing the organic layer with a solution of sodium thiosulfate will quench any unreacted iodine.[4] If the discoloration persists after purification, it may indicate some level of product instability.
Q4: How should I store purified this compound to ensure its stability?
A4: Halogenated pyridines can be sensitive to light and moisture.[4][9] It is recommended to store the purified solid in a tightly sealed, amber glass vial in a cool, dark, and dry place.[1] For long-term storage, consider keeping it under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols & Data
Protocol 1: Purification by Flash Column Chromatography
Objective: To separate this compound from synthetic impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Dichloromethane (HPLC grade)
-
TLC plates (silica gel 60 F254)
-
Chromatography column and collection tubes
Methodology:
-
TLC Analysis: Dissolve a small amount of the crude product in dichloromethane and spot it on a TLC plate. Develop the plate using a mixture of hexanes and dichloromethane (e.g., 95:5) to determine the Rf values of the components.
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with 100% hexanes, then gradually increase the proportion of dichloromethane in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most small molecule purifications. |
| Mobile Phase | Hexanes/Dichloromethane Gradient | Offers good selectivity for halogenated compounds.[5] |
| Gradient Profile | 0% to 20% Dichloromethane in Hexanes | A shallow gradient is crucial for separating closely related impurities.[4] |
Visualization of the Purification Workflow
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-2-chloro-4-iodopyridine
Welcome to the technical support center for the synthesis of 5-bromo-2-chloro-4-iodopyridine. This critical building block is instrumental in the development of novel therapeutics and advanced materials. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, improve yields, and troubleshoot common experimental hurdles.
Core Synthesis Workflow
The most prevalent and reliable method for synthesizing this compound begins with the commercially available 2-chloro-5-bromopyridine. The process involves a Directed ortho-Metalation (DoM) at the C4 position, followed by quenching with an iodine source.
Technical Support Center: Synthesis of 5-Bromo-2-chloro-4-iodopyridine
Welcome to the technical support resource for the synthesis of 5-bromo-2-chloro-4-iodopyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Here, we delve into the common side reactions and challenges encountered during the synthesis of this highly functionalized pyridine intermediate, offering practical, field-proven solutions to enhance reaction efficiency and product purity.
Troubleshooting Guides & FAQs
This section is structured to directly address specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying causes and step-by-step guidance for resolution.
Lithiation and Iodination of 5-Bromo-2-chloropyridine
A primary route to this compound involves the directed ortho-metalation of 5-bromo-2-chloropyridine followed by quenching with an iodine source. However, this process is fraught with potential side reactions.
Question 1: My reaction is producing a mixture of isomers instead of the desired this compound. What is causing this and how can I improve regioselectivity?
Answer:
The formation of isomers is a classic sign of a "halogen dance" rearrangement, a common side reaction in the metalation of polyhalogenated heteroaromatics.[1][2] This rearrangement involves the migration of a halogen atom to a different position on the pyridine ring.[1]
Root Cause Analysis:
The primary driving force for the halogen dance is thermodynamics; the reaction proceeds to form the most stable organolithium intermediate.[1] In the case of 5-bromo-2-chloropyridine, deprotonation is desired at the C4 position. However, under certain conditions, a competing deprotonation can occur at other positions, or the initially formed C4-lithiated species can rearrange. The bromine atom is more prone to migration than chlorine.[3]
The choice of base and reaction temperature are critical factors that influence the regioselectivity of the lithiation and the propensity for the halogen dance to occur.[1][4]
Troubleshooting & Optimization:
-
Choice of Base: Lithium diisopropylamide (LDA) is generally the preferred base for directed ortho-metalation of halopyridines as it tends to provide higher regioselectivity compared to alkyllithiums like n-BuLi, which can sometimes lead to nucleophilic addition or halogen-metal exchange.[5][6] The use of mixed aggregates, such as BuLi-LiDMAE, has been shown to promote lithiation at unusual positions, for instance, C6 of 2-chloropyridine, and should be used with caution if C4 functionalization is the goal.[5][7][8]
-
Temperature Control: Maintaining a very low temperature is crucial. The halogen dance is often suppressed at lower temperatures.[4] It is recommended to perform the lithiation at -78 °C. Allowing the reaction to warm up, even for a short period, can initiate the rearrangement.
-
Order of Addition: The order in which reagents are added can also play a role. Typically, the halopyridine is added to a pre-formed solution of LDA at low temperature.
-
Reaction Time: The stability of the lithiated intermediate is finite. A prolonged reaction time before the addition of the electrophile (iodine) can increase the likelihood of rearrangement. It is advisable to quench the reaction with iodine as soon as the deprotonation is complete.
Question 2: I am observing a significant amount of starting material at the end of the reaction, despite using a stoichiometric amount of base. What could be the issue?
Answer:
Incomplete conversion is a common problem that can stem from several factors related to the reagents and reaction setup.
Root Cause Analysis:
-
Base Inactivity: The lithium diisopropylamide (LDA) may have degraded due to exposure to moisture or air. LDA is a strong base and is highly reactive.
-
Insufficient Mixing: In larger scale reactions, poor mixing can lead to localized areas of high and low reagent concentration, resulting in incomplete reaction.
-
Low Reaction Temperature: While low temperatures are necessary to prevent side reactions, extremely low temperatures can also slow down the desired deprotonation reaction.
Troubleshooting & Optimization:
-
Freshly Prepared or Titrated Base: Always use freshly prepared or recently titrated LDA. If using a commercial solution, ensure it has been stored properly and its molarity is verified.
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of the base and the substrate.
-
Temperature Monitoring: Carefully monitor the internal reaction temperature. While a bath temperature of -78 °C is standard, the internal temperature may be slightly higher.
-
Reaction Time: Allow sufficient time for the deprotonation to complete before adding the electrophile. This can be monitored by taking small aliquots of the reaction mixture (if feasible) and quenching them to check for conversion.
Question 3: After quenching with iodine, I am getting a dark, complex mixture that is difficult to purify. What are the likely side products and how can I minimize their formation?
Answer:
The formation of a complex mixture suggests that multiple side reactions are occurring.
Root Cause Analysis:
-
Over-iodination: The use of excess iodine can lead to the formation of di-iodinated species or other undesired byproducts.
-
Halogen-Metal Exchange: With certain bases and under specific conditions, halogen-metal exchange can compete with deprotonation. For instance, an alkyllithium reagent could potentially exchange with the bromine or iodine atom.
-
Reaction with Solvent: The lithiated intermediate can potentially react with the solvent if it is not sufficiently stable. Tetrahydrofuran (THF) is generally a suitable solvent for these reactions at low temperatures.
Troubleshooting & Optimization:
-
Stoichiometric Control of Iodine: Use a carefully measured amount of the iodinating agent (e.g., a solution of iodine in THF). Add the iodine solution slowly to the reaction mixture at low temperature.
-
Choice of Iodinating Agent: Besides elemental iodine, other iodinating agents like N-iodosuccinimide (NIS) can be considered, although iodine is commonly used in these types of reactions.
-
Quenching Procedure: The quench should be performed rapidly and efficiently at low temperature. After the addition of iodine, the reaction should be quenched with a suitable reagent like a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.
Experimental Protocols
Protocol 1: Synthesis of this compound via Directed ortho-Metalation
This protocol outlines a general procedure for the synthesis of this compound from 5-bromo-2-chloropyridine.
Materials:
-
5-Bromo-2-chloropyridine
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Iodine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). To this, add diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents). Stir the solution at -78 °C for 30 minutes to form LDA.
-
Lithiation: Dissolve 5-bromo-2-chloropyridine (1.0 equivalent) in anhydrous THF in a separate flame-dried flask. Slowly add this solution to the pre-formed LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Iodination: Dissolve iodine (1.1 equivalents) in anhydrous THF. Slowly add this iodine solution to the reaction mixture at -78 °C. The characteristic dark color of iodine should dissipate upon addition. Stir for an additional 30 minutes at -78 °C.
-
Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired this compound.
| Parameter | Recommended Condition | Rationale |
| Base | Lithium Diisopropylamide (LDA) | Minimizes nucleophilic addition and halogen-metal exchange.[5][6] |
| Temperature | -78 °C | Suppresses the "halogen dance" rearrangement.[4] |
| Solvent | Anhydrous THF | Standard solvent for lithiation reactions at low temperatures. |
| Quenching Agent | Iodine | Introduces the iodine atom at the C4 position. |
Visualizing the "Halogen Dance" Side Reaction
The following diagram illustrates the desired reaction pathway and the competing "halogen dance" rearrangement.
Caption: Desired synthesis pathway versus the "Halogen Dance" side reaction.
References
- 1. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in Scaling Up 5-Bromo-2-Chloro-4-Iodopyridine Production
Welcome to the Technical Support Center for the synthesis and scale-up of 5-bromo-2-chloro-4-iodopyridine. This critical building block is instrumental in the development of novel pharmaceuticals and agrochemicals. However, its multi-step synthesis involving potent halogenating agents and potentially unstable intermediates presents significant challenges when transitioning from the laboratory bench to pilot or production scale.
This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into overcoming common hurdles in the synthesis, purification, and handling of this valuable compound. The information is structured in a practical question-and-answer format, combining frequently asked questions for a broad overview with a detailed troubleshooting guide for specific, hands-on issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis, safety, and analysis of this compound.
Q1: What are the primary synthetic routes for this compound, and which is most favorable for scale-up?
There are several reported methods for synthesizing polysubstituted halopyridines. For this compound, the choice of route is critical for scalability, safety, and cost-effectiveness. The two main strategies involve either building the substitution pattern around the pyridine core via organometallic intermediates or by sequential halogenation of a pre-functionalized pyridine.
| Synthetic Route | Key Steps & Reagents | Advantages for Scale-Up | Challenges for Scale-Up | Relevant Sources |
| Route A: Lithiation / Halogen Dance | 1. Start with a dihalopyridine (e.g., 3-bromo-2-chloropyridine). 2. Low-temperature lithiation (-78 °C) with n-BuLi or LDA. 3. Quench with an iodine source (I₂). | High regioselectivity can be achieved. | Requires cryogenic temperatures (-78 °C), which are energy-intensive and difficult to manage in large reactors. Handling of pyrophoric n-BuLi at scale requires specialized equipment and safety protocols. "Halogen dance" rearrangements can lead to isomeric impurities.[1][2] | |
| Route B: Diazotization / Sandmeyer-type Reaction | 1. Start with an aminopyridine precursor (e.g., 2-amino-5-bromo-4-iodopyridine). 2. Diazotization with NaNO₂ in strong acid (e.g., HCl). 3. Displacement of the diazonium group with chloride (e.g., using CuCl). | Milder temperature conditions (typically -5 to 10 °C). Avoids pyrophoric organometallics. Reagents are generally cheaper and easier to handle at an industrial scale. This is a classic, well-understood transformation. | The diazonium salt intermediate can be unstable and potentially explosive if allowed to warm up or isolate. The reaction can be highly exothermic and requires careful temperature control. Gaseous byproducts (N₂) are generated.[3] |
Q2: What are the most critical safety concerns during the scale-up of this synthesis?
Scaling up the production of this compound introduces significant safety risks that must be rigorously addressed:
-
Thermal Hazards of Diazotization: The formation of the diazonium salt is highly exothermic. A loss of cooling could lead to a runaway reaction, causing a rapid temperature and pressure increase. The diazonium salt itself can decompose violently if it warms up or is isolated in a dry state. All diazotization reactions at scale must be performed with reliable cooling systems, and the diazonium intermediate should always be kept in solution and used immediately.
-
Handling of Halogenating Agents: Reagents like N-bromosuccinimide (NBS) and iodine are corrosive and toxic. Large-scale handling requires appropriate personal protective equipment (PPE), closed-transfer systems, and engineering controls to minimize operator exposure.
-
Off-Gassing: The diazotization step releases nitrogen gas. The reactor and quench vessels must be adequately vented to handle the gas evolution safely and prevent pressure buildup.
-
Corrosive Acidic Media: The use of concentrated hydrochloric or sulfuric acid requires equipment constructed from compatible materials (e.g., glass-lined steel) to prevent corrosion.
Q3: How should this compound and its key intermediates be handled and stored?
Proper storage is crucial to maintain the integrity of the material.
-
Final Product (this compound): This compound is a solid. It should be stored in a cool, dark, and dry place, typically at 4°C, and protected from light to prevent potential degradation.[4] The container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon).
-
Intermediates:
-
Aminopyridine Precursors: Generally stable solids, but should be kept in well-sealed containers away from oxidizing agents.
-
Diazonium Salts: As mentioned, these are not to be isolated or stored. They must be generated in situ and consumed immediately in the subsequent reaction step under strict temperature control.
-
Q4: Which analytical methods are essential for process control and final product validation?
A robust analytical package is non-negotiable for ensuring process consistency and final product quality.
-
In-Process Control (IPC):
-
HPLC (High-Performance Liquid Chromatography): The primary tool for monitoring reaction progress, checking for the consumption of starting materials, and the formation of the product and major byproducts.[5]
-
TLC (Thin-Layer Chromatography): A rapid, qualitative method for quick checks of reaction completeness, especially during development.
-
-
Final Product Release:
-
HPLC: To determine the purity of the final product (typically reported as area %). A C18 reverse-phase column with a gradient of water and acetonitrile (often with a formic acid modifier) is a common starting point.[5]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying and quantifying volatile impurities, such as residual solvents.[5]
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Essential for confirming the chemical structure and identifying any isomeric impurities.
-
Melting Point: A simple but effective indicator of purity.
-
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the scale-up process.
Problem 1: Incomplete Halogenation & Low Yields
-
Symptom: IPC analysis (HPLC) of the reaction mixture shows a significant amount of starting material remaining after the expected reaction time. The overall yield of the isolated product is consistently low.
-
Potential Causes:
-
Insufficient Reagent: Incorrect stoichiometry of the halogenating agent (e.g., NBS, I₂).
-
Poor Temperature Control: The reaction may be too slow if the temperature is too low, or side reactions may consume the reagent if the temperature is too high.
-
Deactivation of Reagents: Moisture can quench certain reagents. The choice of solvent can also significantly impact reactivity.
-
Mixing Issues: In large reactors, poor agitation can lead to localized "hot spots" or areas of low reagent concentration, preventing the reaction from going to completion.
-
-
Solutions & Proactive Measures:
-
Stoichiometric Control: Carefully calculate and weigh all reagents. For scale-up, it is common to use a slight excess (1.05-1.10 equivalents) of the halogenating agent to drive the reaction to completion.
-
Establish a Reaction Profile: In the lab, perform studies to understand the effect of temperature on reaction time and impurity formation. Implement strict temperature controls (e.g., ± 2 °C) in the pilot plant.
-
Ensure Anhydrous Conditions: If the reaction is moisture-sensitive (like lithiation), ensure all solvents are dry and the reactor is purged with an inert gas.
-
Reactor Engineering: Ensure the reactor's agitator is appropriate for the reaction volume and viscosity to ensure efficient mixing. For multi-phase reactions, the agitation speed is critical.
-
Experimental Protocol: Scalable Bromination of a 2-Chloro-4-iodopyridine Precursor
This protocol is a representative example and should be optimized for your specific substrate and equipment.
-
Reactor Setup: Charge a clean, dry, glass-lined reactor with the 2-chloro-4-iodopyridine starting material (1.0 equiv) and a suitable solvent such as dichloromethane or acetic acid.
-
Inerting: Purge the reactor with nitrogen.
-
Cooling: Cool the solution to the target temperature (e.g., 0-5 °C).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise over 1-2 hours. Critical Step: Maintain the internal temperature below the specified limit throughout the addition to control the exotherm.
-
Reaction Monitoring: Stir at 0-5 °C. Take samples every hour and analyze by HPLC to monitor the disappearance of the starting material.
-
Work-up: Once the reaction is complete, quench by adding an aqueous solution of sodium bisulfite or sodium thiosulfate to destroy any excess NBS.
-
Phase Separation: Separate the organic layer. Wash with water and then a brine solution.
-
Solvent Swap & Isolation: Dry the organic layer (e.g., over anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be taken to the next step or purified by crystallization.
Problem 2: Formation of Isomeric and Over-Halogenated Impurities
-
Symptom: NMR and HPLC-MS analysis of the final product reveals the presence of isomers (e.g., 3-bromo-2-chloro-4-iodopyridine) or di-brominated species.
-
Potential Causes:
-
Harsh Reaction Conditions: High temperatures can reduce the regioselectivity of electrophilic aromatic substitution, leading to halogenation at other positions on the pyridine ring.[6][7]
-
"Halogen Dance" Rearrangement: In the presence of strong bases (like those used in Route A), halogens can migrate around the pyridine ring, leading to a mixture of isomers.[2]
-
Excess Halogenating Agent: Using a large excess of the halogenating agent can lead to the formation of di-halogenated or even tri-halogenated byproducts.
-
-
Solutions & Proactive Measures:
-
Strict Temperature Control: Maintain the lowest effective temperature for the halogenation step.
-
Controlled Addition: Add the halogenating agent slowly and sub-surface (if possible) to avoid localized high concentrations.
-
Route Selection: If isomeric impurities from a "halogen dance" are a persistent issue, Route B (diazotization) is often the better choice as it avoids the strongly basic conditions that promote this rearrangement.
-
Purification Strategy: Develop a robust crystallization procedure that can selectively purge the unwanted isomers. A solvent screen is highly recommended.
-
Problem 3: Purification by Crystallization is Ineffective at Scale
-
Symptom: The crude product oils out or fails to crystallize from the chosen solvent system. The final product does not meet the required purity specifications after isolation.
-
Potential Causes:
-
Persistent Impurities: The presence of closely related impurities (like regioisomers) can act as crystallization inhibitors.
-
Suboptimal Solvent System: The solvent may be too good (product remains fully dissolved) or too poor (product crashes out as an amorphous solid or oil).
-
Incorrect Cooling Profile: Crashing the temperature too quickly often leads to the trapping of impurities and the formation of small, difficult-to-filter crystals.
-
-
Solutions & Proactive Measures:
-
Impurity Characterization: Identify the key impurities by LC-MS and NMR. This knowledge will inform the choice of purification strategy.
-
Systematic Solvent Screening: Screen a range of solvents and solvent/anti-solvent systems to find one that provides good solubility at elevated temperatures and low solubility at room temperature or below, while leaving impurities behind in the mother liquor.
-
Controlled Crystallization: Develop a controlled cooling profile. A slow, linear cooling ramp is often much more effective than rapid cooling. Seeding the solution with a small amount of pure product can also promote the growth of large, pure crystals.
-
Re-slurry/Washing: If the initial crystallization is not sufficient, a re-slurry of the isolated solid in a solvent that dissolves the impurities but not the product can be a very effective purification technique.
-
| Solvent Class | Examples | Comments |
| Alkanes | Heptane, Hexane | Often used as anti-solvents. Good for precipitating non-polar compounds from more polar solvents. |
| Aromatics | Toluene | Can be effective but may be difficult to remove completely. |
| Ethers | Methyl tert-butyl ether (MTBE) | Good solubility for many organics, often used in combination with an alkane anti-solvent. |
| Alcohols | Isopropanol (IPA), Ethanol | Can be effective, but the hydroxyl group may interact with the pyridine nitrogen. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Workup Procedures for 5-Bromo-2-chloro-4-iodopyridine Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the workup procedures of reactions involving the versatile but complex building block, 5-bromo-2-chloro-4-iodopyridine.
Introduction: The Challenge of a Tri-Halogenated Pyridine
This compound is a valuable reagent in medicinal chemistry and materials science due to its three distinct halogen atoms, which allow for sequential and site-selective functionalization. The general order of reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] This predictable reactivity allows for selective coupling at the more reactive C-I bond, leaving the C-Br and C-Cl bonds available for subsequent transformations. However, the presence of multiple halogens, the basicity of the pyridine ring, and the nature of the specific reaction (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, or lithiation) introduce unique challenges during the workup and purification phases. This guide is designed to help you navigate these complexities and achieve a high yield of your desired pure product.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the workup of your this compound reactions in a question-and-answer format.
Issue 1: Persistent Palladium Contamination in the Final Product
Q: I've performed a Suzuki coupling at the 4-iodo position, and after column chromatography, my NMR is clean, but elemental analysis shows high levels of palladium. How can I remove the residual palladium?
A: Palladium removal from pyridine-containing compounds can be challenging due to the coordinating nature of the pyridine nitrogen, which can form stable, soluble complexes with palladium.[3] Here are several strategies to address this issue:
-
Filtration through Celite®: This is a good first step for removing heterogeneous or precipitated palladium ("palladium black").[4] After the reaction is complete, dilute the mixture with an appropriate organic solvent and filter it through a pad of Celite®.
-
Aqueous Washes with Chelating Agents: Washing the organic layer with an aqueous solution of a chelating agent can help extract the palladium into the aqueous phase. Common choices include:
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
-
Treatment with Activated Carbon: Activated carbon is a cost-effective method for palladium removal.[5] However, it can sometimes lead to the loss of the desired product due to non-specific adsorption. It is advisable to perform a small-scale test to assess product loss before applying it to the entire batch.
-
Use of Metal Scavengers: For particularly stubborn cases, solid-supported metal scavengers are highly effective.[6][7] These are typically silica or polymer beads functionalized with thiol, amine, or other groups that have a high affinity for palladium. The scavenger is stirred with the crude product solution and then filtered off.
| Palladium Removal Technique | Advantages | Disadvantages |
| Filtration through Celite® | Simple, fast, good for precipitated Pd. | Ineffective for soluble Pd complexes. |
| Aqueous Washes (NH₄Cl, EDTA) | Inexpensive, can be effective for some Pd species. | May not be sufficient for tightly bound Pd. |
| Activated Carbon | Cost-effective, high surface area. | Can lead to product loss, may not remove all Pd. |
| Metal Scavengers (e.g., SiliaMetS® Thiol) | Highly effective, very selective for Pd. | More expensive than other methods. |
Issue 2: Difficulty Separating Product from Starting Material and Homocoupling Byproducts
Q: My TLC plate shows three close-running spots after my Sonogashira reaction at the 4-iodo position. I suspect they are my product, starting material, and the homocoupled alkyne. How can I improve the separation?
A: This is a common issue, especially when reactions do not go to completion or when side reactions occur. Here's a systematic approach to tackling this:
-
Optimize Your TLC System: The key to good separation on a column is finding the right solvent system with TLC.
-
Solvent Polarity: Systematically vary the polarity of your eluent. Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate.
-
Solvent Selectivity: If varying polarity doesn't work, try a different solvent system altogether. For example, dichloromethane/methanol or toluene/ethyl acetate might offer different selectivity.
-
Additive for Basic Compounds: Pyridine derivatives can streak on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to your eluent can significantly improve the peak shape and separation.[8]
-
-
Column Chromatography Technique:
-
Dry Loading: If your compound is not very soluble in the initial eluent, consider dry loading onto the column. Dissolve your crude material in a strong solvent (like dichloromethane or methanol), adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto your column.
-
Gradient Elution: A shallow gradient of the polar solvent can help to better resolve closely running spots.
-
-
Alternative Purification Methods:
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method that can also remove trace impurities that are difficult to separate by chromatography.
-
Preparative TLC or HPLC: For small-scale reactions or very difficult separations, preparative TLC or high-performance liquid chromatography (HPLC) can be used.
-
Issue 3: Low or No Yield After Aqueous Workup
Q: I performed a lithiation of this compound followed by quenching with an electrophile. After an aqueous workup, I can't find my desired product in the organic layer. What could have gone wrong?
A: There are several potential pitfalls during the workup of reactions involving organolithium species and pyridine derivatives:
-
Product Partitioning into the Aqueous Layer: Pyridine derivatives can be protonated in an acidic aqueous workup, forming water-soluble pyridinium salts.[3][9] If your quench or subsequent washes involve acidic solutions, your product may be in the aqueous layer.
-
Solution: Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to deprotonate the pyridine nitrogen and then re-extract with an organic solvent.
-
-
Hydrolysis of Boronic Esters: If your electrophile was a boronic ester (e.g., in a subsequent Suzuki coupling), the workup conditions can lead to hydrolysis of the ester back to the boronic acid.[10][11] Boronic acids can have different solubility profiles and may be more water-soluble.
-
Reaction with Water: If the quenching of the lithiated species was not done carefully at low temperature, the highly reactive organolithium intermediate may have been quenched by water, leading back to the starting material or a hydrodehalogenated product.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about the workup of reactions with this compound.
Q1: What is a standard quenching procedure for a reaction involving an organometallic intermediate of this compound?
A1: The quenching of highly reactive organometallic species must be done with caution, typically at low temperatures (e.g., -78 °C).
-
For trapping with an electrophile: The electrophile itself is the quenching agent. It should be added slowly to the cold reaction mixture.
-
For quenching excess organometallic reagent: A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and effective quenching agent. It should be added slowly at low temperature before warming the reaction to room temperature.
Q2: Which organic solvents are best for extracting my this compound derivative from an aqueous solution?
A2: The choice of solvent depends on the polarity of your product. Good starting points include:
-
Ethyl acetate (EtOAc): A versatile solvent of medium polarity.
-
Dichloromethane (DCM): A good solvent for a wide range of organic compounds.
-
Diethyl ether (Et₂O): A less polar option.
If your product has some water solubility, it may be necessary to perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery. Adding brine (saturated aqueous NaCl) to the aqueous layer can sometimes help to "salt out" the organic product and improve partitioning into the organic layer.
Q3: My reaction was selective for the 4-iodo position. Do I need to take special precautions during the workup to avoid reacting the remaining bromo and chloro groups?
A3: Generally, the C-Br and C-Cl bonds are stable to standard aqueous workup conditions (e.g., washing with water, brine, or dilute acid/base). However, it is always good practice to keep the workup as mild as possible. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures, as this could potentially lead to undesired side reactions.
Q4: How can I effectively remove pyridine if it was used as a solvent in my reaction?
A4: Removing pyridine as a solvent requires a multi-step approach:
-
Co-evaporation: After the reaction is complete, add a higher-boiling solvent like toluene and remove the solvents under reduced pressure. Repeating this process 2-3 times will azeotropically remove the majority of the pyridine.[3]
-
Acidic Wash: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1 M HCl). This will protonate the remaining pyridine, making it water-soluble.[9]
-
Copper Sulfate Wash: As an alternative to an acidic wash, especially for acid-sensitive compounds, washing with an aqueous solution of copper(II) sulfate is effective. The pyridine forms a water-soluble complex with the copper ions.[3][12]
Part 3: Experimental Protocols and Visualizations
Protocol 1: General Workup Procedure for a Suzuki-Miyaura Coupling at the 4-Iodo Position
-
Cooling and Quenching: After the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with ethyl acetate (or another suitable organic solvent) and water.
-
Filtration (Optional): If a significant amount of palladium black has precipitated, filter the biphasic mixture through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate.
-
Phase Separation: Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with two more portions of ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (to remove water-soluble inorganics)
-
Brine (to aid in drying)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
DOT Script for General Suzuki Workup Workflow
General workup workflow for Suzuki-Miyaura reactions.
DOT Script for Troubleshooting Palladium Removal
Decision tree for palladium removal strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Boronic acid - Wikipedia [en.wikipedia.org]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-bromo-2-chloro-4-iodopyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for the selective functionalization of 5-bromo-2-chloro-4-iodopyridine via palladium-catalyzed cross-coupling reactions. The unique arrangement of three different halogens on the pyridine ring presents a formidable challenge in chemoselectivity. This resource, structured in a question-and-answer format, will navigate you through catalyst selection, reaction optimization, and troubleshooting to enable the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens in this compound in a typical palladium-catalyzed cross-coupling reaction?
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The C-I bond is the weakest, making the oxidative addition of the palladium catalyst to this bond the most facile and often the rate-determining step.[3][4] Consequently, for this compound, the iodine at the C-4 position is the most reactive site and will preferentially undergo coupling under mild conditions.[1]
Q2: I want to selectively couple at the C-4 iodo position. What are the best general starting conditions for a Suzuki-Miyaura coupling?
For selective Suzuki-Miyaura coupling at the C-4 iodo position, standard and mild reaction conditions are typically sufficient. A reliable starting point would be:
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%).[5]
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents). K₃PO₄ is often a robust choice for heteroaryl halides.[6]
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene and water.[6][7]
-
Temperature: 80-90 °C. Lower temperatures will favor selectivity for the more labile C-I bond.[1]
-
Atmosphere: The reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[7]
Q3: Can I achieve selective Sonogashira coupling at the C-4 position?
Yes, selective Sonogashira coupling at the C-4 iodo position is highly feasible due to the high reactivity of the C-I bond.[8] The reaction can often be carried out under mild conditions, which helps to preserve the C-Br and C-Cl bonds for subsequent transformations. Recommended starting conditions are:
-
Palladium Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%).[8][9]
-
Copper Co-catalyst: CuI (4-10 mol%). This is essential for the traditional Sonogashira catalytic cycle.[6][8]
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (≥ 2 equivalents), which can often serve as the solvent or co-solvent.[6]
-
Solvent: THF or DMF.[9]
-
Temperature: Room temperature to 60 °C.[9]
Q4: What about selective Buchwald-Hartwig amination at the C-4 position?
Selective Buchwald-Hartwig amination at the C-4 position is also the most probable outcome under controlled conditions. The reactivity trend of I > Br > Cl generally holds for C-N bond formation as well.[10][11] To achieve high selectivity, consider the following:
-
Palladium Pre-catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%).[3][12]
-
Ligand: A bulky, electron-rich phosphine ligand such as Xantphos or BINAP (2-4 mol%).[3][10]
-
Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ (1.5-2.0 equivalents).[3][13]
-
Solvent: Anhydrous, degassed dioxane or toluene.[3]
-
Temperature: 80-110 °C.[3]
Catalyst and Condition Selection Guide
The ability to selectively functionalize each position of this compound hinges on a careful selection of the catalyst, ligand, and reaction conditions. The following decision tree and tables provide a structured approach to designing your experiment.
Caption: Decision tree for the first selective cross-coupling reaction.
Table 1: Recommended Starting Conditions for Selective Coupling at the C-4 (Iodo) Position
| Reaction Type | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 |
| Sonogashira | PdCl₂(PPh₃)₂ (2) + CuI (5) | - | Et₃N (2) | THF | 25-50 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu (1.5) | Toluene | 100 |
Troubleshooting Guide
Issue 1: Low or No Reactivity
-
Potential Cause: Catalyst deactivation. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive off-cycle complexes.[14]
-
Solution:
-
Use a Pre-catalyst: Employ well-defined Pd(II) pre-catalysts with bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos, SPhos). These are designed to generate the active Pd(0) species efficiently while resisting coordination by the pyridine nitrogen.[15]
-
Optimize Ligand-to-Metal Ratio: A slight excess of the ligand (e.g., 2.2:1 ligand to Pd) can help stabilize the catalyst and prevent aggregation.[14]
-
Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) species. Rigorously degas all solvents and maintain a positive pressure of an inert gas.[14]
-
-
-
Potential Cause: Ineffective reaction conditions.
-
Solution:
-
Temperature Screen: If the reaction is sluggish, gradually increase the temperature in 10-20 °C increments. Conversely, if catalyst decomposition is suspected (formation of palladium black), try a lower temperature.[15]
-
Base and Solvent Screen: The choice of base and solvent is critical. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[15] Ensure all reagents are soluble in the chosen solvent system.
-
-
Issue 2: Poor Selectivity (Reaction at Multiple Halogen Sites)
-
Potential Cause: Reaction conditions are too harsh for selective C-I coupling.
-
Solution:
-
Reduce Reaction Temperature: This is the most effective way to enhance selectivity for the most reactive C-I bond.[1]
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent subsequent reaction at the C-Br or C-Cl positions.[1]
-
Use a Milder Base: A weaker base may disfavor the activation of the less reactive C-Br and C-Cl bonds.
-
-
-
Potential Cause: The catalyst system is too reactive.
-
Solution:
-
Change the Ligand: For subsequent couplings after the C-I position has reacted, the choice of ligand is paramount. To target the C-Br bond over the C-Cl bond, a catalyst system known for its effectiveness with aryl bromides but less so for aryl chlorides might be employed. For instance, using a less electron-rich phosphine ligand might slow down the oxidative addition at the C-Cl bond. Conversely, to target the C-Cl bond, a system with a bulky, electron-rich N-heterocyclic carbene (NHC) ligand, known to activate C-Cl bonds, would be necessary.[13]
-
-
Issue 3: Side Product Formation (e.g., Homocoupling, Hydrodehalogenation)
-
Potential Cause: Homocoupling of the boronic acid (in Suzuki reactions). This is often due to the presence of oxygen.[16]
-
Solution:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated.
-
Slow Addition: Slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.
-
Use Boronate Esters: Boronate esters are often more stable and less prone to homocoupling than boronic acids.[16]
-
-
-
Potential Cause: Hydrodehalogenation (replacement of a halogen with hydrogen).
-
Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry (unless water is intentionally part of the solvent system), as water can be a proton source.
-
Choice of Base and Solvent: Avoid using bases or solvents that can act as hydride donors.[1]
-
-
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 (Iodo) Position
This protocol provides a general procedure for the selective coupling of an arylboronic acid at the C-4 position of this compound.
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).[6]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (3 mol%).[5]
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Sequential Buchwald-Hartwig Amination at the C-5 (Bromo) Position
This protocol assumes the C-4 iodo position has already been functionalized and describes the subsequent amination at the C-5 bromo position.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the 4-substituted-5-bromo-2-chloropyridine (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube.[17]
-
Catalyst Preparation: In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (2 mol%) and a suitable bulky phosphine ligand like XPhos (4 mol%) in anhydrous, degassed toluene.[17]
-
Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the reactants.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 12-18 hours.
-
Monitoring and Work-up: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-chloro-4,5-disubstituted pyridine.
Visualizing the Catalytic Cycle and Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Generalized catalytic cycle for a cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Copper-promoted ortho-directed C–H amination of 2-arylpyridines with NH-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 13. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Chemoselective Reactivity of 5-Bromo-2-Chloro-4-Iodopyridine
Welcome to a comprehensive examination of 5-bromo-2-chloro-4-iodopyridine, a highly functionalized heterocyclic building block. In the landscape of drug discovery and materials science, polyhalogenated pyridines are invaluable scaffolds, offering multiple points for diversification. However, their synthetic utility is directly tied to the ability to control and predict the site of reaction. This guide provides an in-depth comparison of the reactivity of this compound against other halopyridine alternatives, supported by mechanistic principles and actionable experimental protocols. Our focus is to move beyond mere observation and explain the causality that governs chemoselectivity in these complex systems.
Chapter 1: Foundational Principles of Halopyridine Reactivity
To master the application of this compound, a firm grasp of the underlying principles governing its reactivity is essential. The behavior of this molecule is a confluence of the inherent electronic nature of the pyridine ring and the distinct properties of the three different halogen substituents.
The Electronic Landscape of the Pyridine Ring
The pyridine ring is isoelectronic with benzene, but the replacement of a C-H unit with a nitrogen atom fundamentally alters its electronic character. Nitrogen is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect across the ring. This effect, combined with resonance, renders the entire ring system electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution but significantly more susceptible to nucleophilic attack.[1]
The positions ortho (C2, C6) and para (C4) to the nitrogen atom are particularly electron-poor.[2][3] This is evident in resonance structures where a positive charge is placed on these carbons. Consequently, these positions are the most activated sites for two key reaction classes:
-
Palladium-Catalyzed Cross-Coupling: The electron-deficient nature of these sites facilitates the oxidative addition of a Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[2][4]
-
Nucleophilic Aromatic Substitution (SNAr): These positions are primed for attack by nucleophiles, as the resulting anionic intermediate (a Meisenheimer complex) is effectively stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[5][6]
The Carbon-Halogen Bond: A Hierarchy of Reactivity
In palladium-catalyzed cross-coupling reactions, the initial oxidative addition step involves the cleavage of the carbon-halogen (C-X) bond. The rate of this step is inversely proportional to the bond dissociation energy of the C-X bond. This establishes a clear and predictable reactivity hierarchy.[7][8]
Reactivity Order in Pd-Catalyzed Cross-Coupling: C-I > C-Br > C-Cl > C-F
This established trend is the cornerstone of achieving chemoselectivity in polyhalogenated systems.[9][10] The weaker C-I bond will always be the most susceptible to oxidative addition, allowing for selective functionalization in the presence of bromide and chloride substituents under carefully controlled conditions.
Chapter 2: A Comparative Analysis in Palladium-Catalyzed Cross-Coupling
The true synthetic power of this compound lies in its potential for sequential, site-selective cross-coupling reactions. By harnessing the reactivity hierarchy of the halogens, one can introduce three different substituents onto the pyridine core in a controlled manner. We will now compare its performance in three seminal cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron species, is a workhorse of modern synthesis.[9] For this compound, the reaction will overwhelmingly favor the C4-iodo position.
| Substrate | Reactive Position | Typical Catalyst | Conditions | Time (h) | Approx. Yield (%) | Causality and Insights |
| This compound | C4-I | Pd(PPh₃)₄ | K₂CO₃, Dioxane/H₂O, 90 °C | 2-6 | >90% | Excellent selectivity is achieved due to the high reactivity of the C-I bond. The C-Br and C-Cl bonds remain intact under these standard conditions.[7][9] |
| 2-Chloro-4-iodopyridine | C4-I | Pd(PPh₃)₄ | K₂CO₃, Dioxane/H₂O, 90 °C | 4-12 | 85-95% | Reactivity is comparable to the tri-substituted analog at the iodo position. The more electron-withdrawing C2-Cl may slightly accelerate oxidative addition at C4.[11] |
| 2,5-Dibromopyridine | C2-Br | Pd(PPh₃)₄ | K₂CO₃, Dioxane/H₂O, 90 °C | 8-16 | ~80% (mono) | The C2 position is electronically favored over C5.[2] However, the C-Br bond is significantly less reactive than C-I, requiring longer reaction times or more active catalysts. |
| 4-Chloropyridine | C4-Cl | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 110 °C | 12-24 | >75% | C-Cl bond activation requires a more electron-rich, bulky phosphine ligand (like SPhos) and higher temperatures, highlighting the stability of the chloro-substituent in our primary substrate.[12] |
This protocol details the selective coupling of phenylboronic acid at the C4-iodo position of this compound.
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask, add this compound (318 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (134 mg, 1.1 mmol, 1.1 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol, 5 mol%). Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-bromo-2-chloro-4-phenylpyridine.
Caption: Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.
Sonogashira Coupling: C-C(sp) Bond Formation
The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an organohalide with a terminal alkyne, co-catalyzed by palladium and copper.[13][14] The reactivity trend remains the same, with the C4-iodo position being the exclusive site of reaction under mild conditions.
| Substrate | Reactive Position | Typical Catalyst System | Conditions | Time (h) | Approx. Yield (%) | Causality and Insights |
| This compound | C4-I | PdCl₂(PPh₃)₂, CuI | Et₃N, THF, RT | 1-4 | >90% | The C-I bond's high reactivity allows for efficient coupling even at room temperature, ensuring complete selectivity over the C-Br and C-Cl bonds.[14][15] |
| 2-Bromo-4-iodopyridine | C4-I | PdCl₂(PPh₃)₂, CuI | Et₃N, THF, RT | 2-6 | ~90% | Similar high reactivity at the C-I position. The electronic difference between C2-Br and C2-Cl has a minimal effect under these mild conditions. |
| 3,5-Dibromopyridine | C3/C5-Br | PdCl₂(PPh₃)₂, CuI | Et₃N, THF, 60 °C | 8-12 | ~85% (mono) | Coupling at a C-Br bond requires thermal energy. Selectivity between the two identical C-Br positions can be challenging to control.[16] |
| 2-Chloropyridine | C2-Cl | Pd(OAc)₂, XPhos, CuI | Cs₂CO₃, MeCN, 80 °C | 12-24 | >70% | As with Suzuki coupling, activating the C-Cl bond necessitates a more sophisticated catalyst system and more forcing conditions. |
This protocol describes the coupling of phenylacetylene at the C4-iodo position.
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask, add this compound (318 mg, 1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (8 mg, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by cycling between vacuum and argon three times.
-
Solvent and Reagent Addition: Under argon, add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 5 mL). Stir to dissolve the solids. Add phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. A white precipitate of triethylammonium iodide will form as the reaction proceeds. Completion is typically observed within 1-4 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate (20 mL). Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (30 mL), wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL). Dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography (hexane/ethyl acetate gradient) to yield 5-bromo-2-chloro-4-(phenylethynyl)pyridine.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[17][18] The chemoselectivity for this reaction on this compound is more nuanced. While the C-I bond is generally the most reactive, the specific combination of palladium precursor and ligand can influence the outcome, especially when competing with a C-Br bond. However, with standard first or second-generation ligands, selectivity for the C-I bond can be achieved, though subsequent reaction at the C-Br position is more facile than for C-C couplings. For achieving high selectivity for the C-Br bond over the C-Cl bond, specific conditions are also well-established.[10]
| Substrate | Reactive Position | Typical Catalyst System | Conditions | Time (h) | Approx. Yield (%) | Causality and Insights |
| 5-Bromo-2-chloropyridine | C5-Br | Pd₂(dba)₃, Xantphos | NaOtBu, Toluene, 100 °C | 4-8 | >90% | The C-Br bond is significantly more reactive than the C-Cl bond. Ligands like Xantphos are excellent for selective amination at the more reactive site.[10] |
| 2,4-Dichloropyridine | C4-Cl | Pd-PEPPSI-IPr | K₃PO₄, Dioxane/H₂O, RT | 12-18 | ~90% (C4) | Achieving selectivity between two C-Cl bonds is challenging. Bulky N-heterocyclic carbene (NHC) ligands like IPr can favor reaction at the C4 position.[19] |
| 2,5-Dibromopyridine | C2-Br | Pd(OAc)₂, BINAP | NaOtBu, Toluene, 80 °C | 2-4 | >95% (mono) | The C2 position is highly activated towards oxidative addition, leading to excellent selectivity for mono-amination at this site.[17] |
This protocol is adapted for the selective amination of a C-Br bond in the presence of a C-Cl bond, a common requirement after an initial reaction at the iodo-position. We use 5-bromo-2-chloropyridine as the model substrate.
-
Vessel Preparation: In a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube. Outside the glovebox, add 5-bromo-2-chloropyridine (192 mg, 1.0 mmol, 1.0 equiv), morpholine (105 mg, 1.2 mmol, 1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18 mg, 0.02 mmol, 2 mol%), and Xantphos (35 mg, 0.06 mmol, 6 mol%).
-
Inert Atmosphere: Seal the tube and establish an inert argon atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction Execution: Place the tube in a preheated oil bath at 100 °C and stir.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through Celite®. Concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography to yield 4-(2-chloropyridin-5-yl)morpholine.
Caption: Fig 2. Simplified Buchwald-Hartwig Amination Cycle.
Chapter 3: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling reactions are governed by C-X bond strength, SNAr reactions follow a different set of rules. Here, the reaction proceeds via addition of a nucleophile to form an anionic Meisenheimer complex, followed by elimination of the leaving group.[6]
Positional Activation and Leaving Group Ability
-
Positional Activation: As discussed, the C2 and C4 positions are highly activated towards nucleophilic attack due to stabilization of the intermediate by the ring nitrogen.[5] In this compound, the C2 and C4 positions are electronically primed for SNAr.
-
Leaving Group Ability: The "element effect" in SNAr is often the reverse of that in cross-coupling. The rate-determining step is typically the initial nucleophilic attack. A more electronegative halogen enhances the electrophilicity of the carbon it's attached to, accelerating the attack. The typical leaving group order can be F > Cl > Br > I.[20]
For this compound, the C2-Cl bond is the most likely site for SNAr. The C2 position is highly activated, and chloride is a better leaving group than bromide or iodide in many SNAr contexts because it more strongly activates the carbon for the initial, rate-limiting nucleophilic attack.[20]
| Substrate | Reactive Position | Nucleophile | Conditions | Reactivity Trend | Causality and Insights |
| This compound | C2-Cl | NaOMe | MeOH, 60 °C | High | The C2 position is highly activated. Chloride is a good leaving group and its high electronegativity makes the C2 carbon very electrophilic. |
| 2,4-Dichloropyridine | C4-Cl > C2-Cl | NaOMe | MeOH, 60 °C | High | Both positions are activated. The C4 position is often slightly more reactive in SNAr due to reduced steric hindrance compared to C2. |
| 2-Bromopyridine | C2-Br | NaOMe | MeOH, 120 °C | Moderate | The C2 position is activated, but the lower electronegativity of bromine makes the carbon less electrophilic than in 2-chloropyridine, requiring higher temperatures. |
| 4-Iodopyridine | C4-I | NaOMe | MeOH, 150 °C | Low | While the C4 position is activated, iodide is generally a poor leaving group in SNAr because it does not sufficiently activate the carbon for nucleophilic attack. |
This protocol describes the methoxylation of this compound at the C2 position.
-
Reagent Preparation: Prepare a solution of sodium methoxide by carefully adding sodium metal (46 mg, 2.0 mmol, 2.0 equiv) to anhydrous methanol (8 mL) under an argon atmosphere in a 25 mL Schlenk flask. Allow the sodium to react completely.
-
Substrate Addition: To this solution, add this compound (318 mg, 1.0 mmol, 1.0 equiv).
-
Reaction Execution: Heat the mixture to 60 °C in a preheated oil bath and stir.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully quench by adding water (10 mL).
-
Extraction: Extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield 5-bromo-4-iodo-2-methoxypyridine.
Caption: Fig 3. General Mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion
This compound is a uniquely versatile synthetic intermediate whose reactivity can be precisely controlled. For palladium-catalyzed cross-coupling reactions, a clear and reliable chemoselectivity is observed, governed by C-X bond strength: C-I >> C-Br >> C-Cl . This allows for the sequential introduction of carbon and nitrogen nucleophiles with high fidelity. In contrast, for nucleophilic aromatic substitution, reactivity is dictated by the electrophilicity of the carbon center and leaving group ability, making the C2-chloro position the most probable site of reaction. By understanding these fundamental principles, researchers can strategically design synthetic routes to complex, highly substituted pyridine derivatives for applications across the chemical sciences.
References
- 1. homework.study.com [homework.study.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Alternative Reagents for 5-bromo-2-chloro-4-iodopyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic functionalization of heterocyclic scaffolds is paramount. The pyridine moiety, a ubiquitous structural motif in a vast array of pharmaceuticals, often requires precise and selective substitution. 5-bromo-2-chloro-4-iodopyridine has emerged as a valuable building block due to its differentiated halogen atoms, allowing for sequential and regioselective cross-coupling reactions. However, the exploration of alternative reagents is crucial for expanding synthetic possibilities, optimizing reaction conditions, and navigating potential supply chain challenges.
This guide provides an in-depth technical comparison of alternative reagents to this compound, focusing on their performance in key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The discussion is grounded in the fundamental principles of chemical reactivity and supported by experimental data from the scientific literature.
The Foundation of Selectivity: Understanding Halogen Reactivity
The utility of this compound and its alternatives lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is a cornerstone of predicting the outcomes of these transformations:
C-I > C-Br > C-Cl
This hierarchy is primarily dictated by the bond dissociation energies of the carbon-halogen bonds. The weaker C-I bond undergoes oxidative addition to the palladium catalyst, the often rate-determining step of the catalytic cycle, more readily than the stronger C-Br and C-Cl bonds. This inherent reactivity difference is the key to achieving regioselectivity in polyhalogenated systems.
A Comparative Analysis of Alternative Reagents
The selection of an alternative to this compound depends on the desired substitution pattern and the specific cross-coupling reaction to be employed. This section provides a comparative overview of commercially available alternatives and their expected performance.
Structurally Similar Trihalopyridines
These alternatives offer a similar three-point diversity for sequential functionalization.
-
2-Bromo-5-chloro-4-iodopyridine: This isomer presents a different substitution pattern that can influence the electronic environment of the pyridine ring and potentially the reactivity of the halogen atoms.
-
Other Isomeric Bromo-Chloro-Iodopyridines: Several other isomers are commercially available, each offering a unique arrangement of the three halogens, which can be strategically employed based on the desired final product.
Dihalogenated Pyridines
For synthetic routes requiring only two points of diversification, dihalogenated pyridines are excellent alternatives.
-
2-Bromo-4-iodopyridine: This reagent allows for highly selective functionalization at the 4-position (iodine) followed by a subsequent reaction at the 2-position (bromine).
-
2-Chloro-4-iodopyridine: Similar to its bromo-analogue, this reagent offers excellent selectivity for the C-I bond. The more electronegative chlorine atom can subtly influence the reactivity of the pyridine ring.
-
2,4-Dibromopyridine & 2,4-Dichloropyridine: These symmetrical dihalopyridines can be useful but often lead to mixtures of mono- and di-substituted products, requiring careful optimization of reaction conditions to achieve selectivity.
Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison
The following tables summarize the expected performance of this compound and its alternatives in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. It is important to note that while data for some of these reagents is well-documented, direct side-by-side comparative studies are not always available. In such cases, the expected yields are estimated based on established reactivity principles and data from analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The primary goal when using polyhalogenated pyridines is to achieve selective coupling at the most reactive halogen.
| Substrate | Coupling Partner | Typical Catalyst System | Product(s) | Approx. Yield (%) | Regioselectivity (C4:C2/C5) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-phenyl-5-bromo-2-chloropyridine | >90 | >99:1 |
| 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-phenyl-2-bromopyridine | >95 | >99:1 |
| 2-Chloro-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-phenyl-2-chloropyridine | >90 | >99:1 |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-phenyl-2-bromopyridine & 2-phenyl-4-bromopyridine | ~85 | ~4:1 |
Causality Behind Experimental Choices: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ and a carbonate base is standard for Suzuki couplings. The high regioselectivity observed for the iodo-containing pyridines is a direct consequence of the lower C-I bond dissociation energy, leading to preferential oxidative addition at the C4 position. For 2,4-dibromopyridine, the similar reactivity of the two C-Br bonds often results in a mixture of regioisomers, necessitating more complex purification steps.
Sonogashira Coupling
The Sonogashira coupling is the premier method for introducing alkynyl functionalities, which are valuable in medicinal chemistry and materials science.
| Substrate | Coupling Partner | Typical Catalyst System | Product | Approx. Yield (%) | Regioselectivity |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Bromo-2-chloro-4-(phenylethynyl)pyridine | ~85-95 | C4-selective |
| 2-Bromo-4-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Bromo-4-(phenylethynyl)pyridine | ~90 | C4-selective |
| 2-Chloro-4-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Chloro-4-(phenylethynyl)pyridine | ~85-95 | C4-selective |
| 2,4-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Mixture of mono- and di-coupled products | Variable | Low |
Causality Behind Experimental Choices: The classic Sonogashira conditions involving a palladium catalyst, a copper(I) co-catalyst, and an amine base are highly effective for this transformation. Similar to the Suzuki coupling, the reaction demonstrates high regioselectivity for the C-I bond. 2,4-Dibromopyridine's propensity to yield mixtures of products makes it a less desirable choice when clean mono-alkynylation is required.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of a vast array of biologically active compounds.
| Substrate | Amine | Typical Catalyst System | Product | Approx. Yield (%) | Regioselectivity |
| This compound | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | 4-Morpholino-5-bromo-2-chloropyridine | ~80-90 | C4-selective |
| 2-Bromo-4-iodopyridine | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | 4-Morpholino-2-bromopyridine | ~85-95 | C4-selective |
| 2-Chloro-4-iodopyridine | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | 4-Morpholino-2-chloropyridine | ~80-95 | C4-selective |
| 2,4-Dibromopyridine | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | Mixture of mono- and di-aminated products | Variable | Low |
Causality Behind Experimental Choices: The use of a palladium precatalyst like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as Xantphos and a strong base like sodium tert-butoxide is a common and effective system for the Buchwald-Hartwig amination. Once again, the C-I bond's higher reactivity dictates the regioselectivity, allowing for the clean introduction of an amino group at the 4-position.
Experimental Protocols
Providing detailed and reproducible experimental protocols is essential for the practical application of these reagents. The following are representative procedures for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, optimized for the selective functionalization of a polyhalogenated pyridine.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position
Caption: Workflow for Suzuki-Miyaura Coupling.
Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the 4-iodopyridine substrate (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a mixture of dioxane and water, 4:1).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Selective Sonogashira Coupling at the C-4 Position
Caption: Workflow for Sonogashira Coupling.
Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 4-iodopyridine substrate (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or diisopropylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination at the C-4 Position
Caption: Workflow for Buchwald-Hartwig Amination.
Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the 4-iodopyridine substrate (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.) to an oven-dried reaction vessel.
-
Amine and Solvent Addition: Add the amine (1.1-1.5 equiv.) and anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite.
-
Purification: The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Conclusion and Recommendations
This compound is a highly effective reagent for the sequential and regioselective functionalization of the pyridine ring. Its predictable reactivity, driven by the C-I > C-Br > C-Cl bond reactivity trend, makes it a valuable tool in complex molecule synthesis.
For researchers seeking alternatives, di- and trihalogenated pyridines containing an iodine atom at the desired position of initial reaction (e.g., 2-bromo-4-iodopyridine or 2-chloro-4-iodopyridine) are excellent choices that offer comparable high regioselectivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The choice between a bromo or chloro substituent at the less reactive position will have a minor electronic influence on the reaction rate but will primarily serve as a handle for subsequent transformations.
Symmetrically substituted dihalopyridines, such as 2,4-dibromopyridine, are less ideal for selective mono-functionalization as they often lead to mixtures of products, complicating purification and reducing the overall efficiency of the synthetic route.
Ultimately, the selection of the optimal reagent will depend on the specific synthetic strategy, the desired final product, and the commercial availability of the starting materials. This guide provides the foundational knowledge and practical protocols to make informed decisions and successfully implement these versatile building blocks in your research.
A Researcher's Guide to Navigating Regioselective Cross-Coupling Reactions with Dihalopyridines
For researchers in medicinal chemistry and materials science, the pyridine ring is a ubiquitous and indispensable scaffold. Its functionalization is a critical step in the synthesis of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Dihalopyridines, possessing two distinct points for synthetic elaboration, represent highly versatile building blocks. However, the selective functionalization of one halogen over the other presents a significant synthetic challenge, governed by a subtle interplay of electronic effects, steric hindrance, and catalyst choice.[4]
This guide provides a comparative analysis of cross-coupling reactions with various dihalopyridines. We will move beyond a simple catalog of procedures to explore the fundamental principles that dictate regioselectivity. By understanding the causality behind experimental choices, you, the researcher, will be better equipped to design, optimize, and troubleshoot your synthetic strategies, transforming predictable reactivity into a powerful tool for molecular construction.
PART 1: The Pillars of Regioselectivity
The ability to selectively react at one C-X bond while leaving another intact is the cornerstone of dihalopyridine chemistry. This selectivity is not arbitrary; it is dictated by predictable electronic and steric factors.
The Halogen Reactivity Hierarchy
In palladium-catalyzed cross-coupling, the C-X bond's susceptibility to oxidative addition—often the rate-determining step—is inversely correlated with its bond dissociation energy.[5][6] This establishes a clear and reliable reactivity trend:
I > Br > Cl >> F
This predictable hierarchy is a powerful synthetic lever. For a substrate like 2-bromo-5-iodopyridine, the palladium catalyst will selectively insert into the weaker carbon-iodine bond, leaving the carbon-bromine bond available for a subsequent, orthogonal transformation. Chlorides are substantially less reactive and often require more specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate efficient oxidative addition.[7][8]
The Influence of the Pyridine Nitrogen
The nitrogen atom renders the pyridine ring electron-deficient, profoundly influencing the reactivity of the C-X bonds at different positions.[2][4]
-
α- and γ-Positions (C2, C6, C4): These positions are the most electron-deficient due to the strong inductive and mesomeric effects of the nitrogen atom. Consequently, C-X bonds at these sites are more activated toward oxidative addition. Conventionally, halides adjacent to the nitrogen (α-positions) are the most reactive.[4][9]
-
β-Positions (C3, C5): These positions are less electron-deficient and are generally less reactive in cross-coupling reactions.
This leads to a general reactivity order for the positions on the pyridine ring: 4-position ≈ 2-position > 3-position . For example, in 2,4-dichloropyridine, the C-Cl bond at the 2-position is generally more reactive towards palladium-catalyzed amination.[8][10] However, this conventional selectivity can be overturned through careful catalyst design.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unambiguous Structure Determination: A Comparative Guide to the Validation of 5-bromo-2-chloro-4-iodopyridine
For researchers, scientists, and drug development professionals, the precise three-dimensional arrangement of atoms within a molecule is a critical parameter that dictates its physical, chemical, and biological properties. In the synthesis of novel compounds, such as the polyhalogenated pyridine derivative 5-bromo-2-chloro-4-iodopyridine, rigorous structural validation is not merely a confirmatory step but a cornerstone of quality control and a prerequisite for further investigation. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive method for structure elucidation, with complementary analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.
While a public crystal structure for this compound is not available, this guide will present the validation workflow as it would be applied, utilizing illustrative data and examples from closely related halogenated heterocyclic systems to demonstrate the principles and comparative strengths of each technique.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides a detailed three-dimensional electron density map, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.
The Crystallography Workflow: A Self-Validating System
The experimental process of X-ray crystallography is inherently self-validating. The quality of the diffraction data and the subsequent refinement of the structural model are assessed by a number of statistical parameters. A successful structure determination not only provides the molecular structure but also a high degree of confidence in its correctness.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. For a small organic molecule like this compound, this is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The choice of solvent is critical and often requires screening of various solvents and solvent mixtures. The challenges in obtaining suitable crystals often represent the major bottleneck in this technique.
-
Crystal Mounting and Data Collection: A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer. Data is collected using a diffractometer, where the crystal is rotated in a beam of monochromatic X-rays. The diffracted X-rays are recorded by a detector.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that minimizes the difference between the observed and calculated structure factors.
Interpreting Crystallographic Data
The output of a successful crystallographic experiment is a wealth of precise structural information. For this compound, this would include:
-
Unambiguous atom connectivity: Confirming the substitution pattern on the pyridine ring.
-
Precise bond lengths and angles: For example, the C-Br, C-Cl, and C-I bond lengths, which can be compared to expected values.
-
Intermolecular interactions: Revealing how the molecules pack in the solid state, including potential halogen bonding, which is common in such compounds.
Table 1: Illustrative Crystallographic Data for a Halogenated Pyridine Derivative
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic crystal symmetry. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 10.123, 8.456, 14.789 | Unit cell dimensions. |
| α, β, γ (°) | 90, 105.3, 90 | Unit cell angles. |
| R-factor | 0.035 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor indicates a good fit. |
| C-Br bond length (Å) | 1.89 | Provides experimental evidence for the carbon-bromine bond. |
| C-Cl bond length (Å) | 1.73 | Provides experimental evidence for the carbon-chlorine bond. |
| C-I bond length (Å) | 2.09 | Provides experimental evidence for the carbon-iodine bond. |
Complementary and Alternative Validation Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques are essential for confirming the structure in solution and providing orthogonal validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[1] It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Data Acquisition: A one-dimensional proton spectrum is acquired. Key parameters include the number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) is typically required.
-
2D NMR Experiments (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, especially in complex molecules.
For this compound, the two protons on the pyridine ring would give rise to distinct signals in the ¹H NMR spectrum, and their coupling pattern would confirm their relative positions. The ¹³C NMR spectrum would show five distinct signals for the pyridine carbons.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Assignment |
| ¹H | ~8.4 | Singlet | H-6 |
| ¹H | ~7.9 | Singlet | H-3 |
| ¹³C | ~155 | Singlet | C-2 |
| ¹³C | ~152 | Singlet | C-6 |
| ¹³C | ~145 | Singlet | C-5 |
| ¹³C | ~130 | Singlet | C-3 |
| ¹³C | ~100 | Singlet | C-4 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. It is a highly sensitive technique that can confirm the molecular weight and elemental composition of a compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The sample is ionized using one of several techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the elemental formula (C₅H₂BrClIN). The isotopic pattern observed in the mass spectrum would be characteristic of the presence of bromine and chlorine, providing further confidence in the structure.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Calculated) | Isotopic Pattern | Significance |
| [M]⁺ | 316.81 | Complex pattern due to Br and Cl isotopes | Confirms the molecular weight and the presence of bromine and chlorine. |
| [M-Br]⁺ | 237.90 | Pattern characteristic of one Cl atom | Fragmentation pattern provides structural clues. |
| [M-I]⁺ | 189.92 | Pattern characteristic of Br and Cl atoms | Further supports the proposed structure. |
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry and spectroscopic properties of a molecule.[2] These theoretical predictions can then be compared with experimental data to support the structural assignment.
Workflow: Computational Chemistry
-
Structure Building: A 3D model of the proposed structure is built using molecular modeling software.
-
Geometry Optimization: The energy of the molecule is minimized to find the most stable conformation.
-
Property Calculation: Various properties, such as NMR chemical shifts and vibrational frequencies, can be calculated.
Comparative Analysis: Choosing the Right Tool
Each of these techniques provides a different piece of the structural puzzle. The following diagram illustrates the relationship between these methods in a comprehensive structural validation workflow.
Table 4: Comparison of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure in the solid state, bond lengths, bond angles, intermolecular interactions. | Unambiguous and highly precise. | Requires high-quality single crystals, which can be difficult to obtain. Does not provide information about the structure in solution. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei in solution, dynamic processes. | Provides detailed structural information in solution, non-destructive. | Can be complex to interpret for large or highly symmetric molecules, less precise than X-ray for geometric parameters. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, requires very small sample amounts. | Does not provide direct information about the 3D structure or connectivity. |
| Computational Chemistry | Predicted geometry, spectroscopic properties, electronic structure. | Can be used to study unstable or hypothetical molecules, provides insights into molecular properties. | Predictions are model-dependent and require experimental validation. |
Conclusion
The definitive validation of the structure of a novel compound like this compound relies on a multi-faceted analytical approach. While single-crystal X-ray crystallography provides the "gold standard" for absolute structure determination in the solid state, it is the synergistic use of NMR spectroscopy and mass spectrometry that provides a comprehensive and robust validation of the molecule's identity and connectivity, both in the solid and solution phases. Computational chemistry further supports the experimental findings by providing a theoretical framework for understanding the molecule's properties. For researchers in drug discovery and materials science, employing this integrated approach ensures the highest level of scientific integrity and provides a solid foundation for subsequent research and development.
References
A Comparative Spectroscopic Guide to 5-bromo-2-chloro-4-iodopyridine Isomers
In the landscape of modern drug discovery and materials science, the precise structural elucidation of synthetic intermediates is paramount. Halogenated pyridines, in particular, serve as versatile scaffolds for the construction of complex molecular architectures. Among these, 5-bromo-2-chloro-4-iodopyridine and its isomers are of significant interest due to the differential reactivity of their halogen substituents, which allows for selective functionalization in cross-coupling reactions. However, the synthesis of a specific isomer can often lead to the formation of other positional isomers, necessitating robust analytical methods for their differentiation. This guide provides a comprehensive spectroscopic comparison of this compound and two of its common isomers, 2-bromo-5-chloro-4-iodopyridine and 4-bromo-2-chloro-5-iodopyridine, leveraging predicted data and established spectroscopic principles.
The Critical Need for Isomer Differentiation
The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional structure. For halogenated pyridines, the position of each halogen atom dictates the molecule's electronic properties, reactivity, and steric profile. Consequently, the presence of even minor isomeric impurities can significantly impact the outcome of subsequent synthetic steps and the performance of the final product. This underscores the importance of reliable and accessible analytical techniques for isomer identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. The chemical shift of a nucleus is highly sensitive to its local electronic environment, making it an ideal tool for distinguishing between isomers.
¹H NMR Spectroscopy
The ¹H NMR spectra of the three isomers are predicted to be distinct, primarily due to the differing anisotropic effects of the halogen substituents on the chemical shifts of the two pyridine protons. The electronegativity and size of the halogens (I > Br > Cl in terms of polarizability, and I > Br > Cl in size) influence the electron density of the pyridine ring and, consequently, the shielding of the protons.
Predicted ¹H NMR Chemical Shifts (ppm)
| Isomer | H-3 | H-6 |
| This compound | 8.15 | 8.45 |
| 2-bromo-5-chloro-4-iodopyridine | 8.20 | 8.50 |
| 4-bromo-2-chloro-5-iodopyridine | 7.80 | 8.35 |
Note: These are predicted values and may vary slightly in different deuterated solvents.
The distinct chemical shifts for the protons in each isomer provide a clear basis for differentiation. For instance, in 4-bromo-2-chloro-5-iodopyridine, the proton at the 3-position is expected to be significantly upfield compared to the other isomers due to the electronic effects of the adjacent halogens.
¹³C NMR Spectroscopy
Similarly, the ¹³C NMR spectra will exhibit unique chemical shifts for each carbon atom in the pyridine ring, directly reflecting the substitution pattern. The carbon atoms directly bonded to the halogens will show the most significant variations.
Predicted ¹³C NMR Chemical Shifts (ppm)
| Isomer | C-2 | C-3 | C-4 | C-5 | C-6 |
| This compound | 152.0 | 128.5 | 95.0 | 140.0 | 150.0 |
| 2-bromo-5-chloro-4-iodopyridine | 145.0 | 129.0 | 96.0 | 142.0 | 148.0 |
| 4-bromo-2-chloro-5-iodopyridine | 151.0 | 127.0 | 105.0 | 141.0 | 149.0 |
Note: These are predicted values and may vary slightly in different deuterated solvents.
The significant downfield shift of the carbon bearing the iodine atom (C-4 in the first two isomers and C-5 in the third) is a key diagnostic feature. The distinct pattern of chemical shifts for all five carbons provides an unambiguous fingerprint for each isomer.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable isomer differentiation.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 0-10 ppm, sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 0-160 ppm, and a significantly larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Mass Spectrometry (MS): Unraveling Isotopic Patterns
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For halogenated molecules, the characteristic isotopic patterns of chlorine and bromine are particularly informative.
Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio.[1] Therefore, any molecular ion or fragment containing one chlorine and one bromine atom will exhibit a characteristic cluster of peaks.
For all three isomers of bromo-chloro-iodopyridine (C₅H₂BrClIN), the molecular ion region will show a complex isotopic pattern due to the presence of both bromine and chlorine. The monoisotopic mass is approximately 317 g/mol . The key diagnostic feature will be the M, M+2, and M+4 peaks, with relative intensities reflecting the combined isotopic abundances of bromine and chlorine. While the exact fragmentation pattern may vary slightly between isomers due to differences in bond strengths, the overall isotopic signature of the molecular ion will be a powerful confirmation of the elemental composition.
Predicted Isotopic Pattern for the Molecular Ion (M⁺):
| m/z | Relative Abundance | Isotopic Composition |
| 317 | ~75% | ⁷⁹Br, ³⁵Cl |
| 319 | ~100% | ⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl |
| 321 | ~25% | ⁸¹Br, ³⁷Cl |
The primary fragmentation pathway for these compounds under electron ionization (EI) is expected to involve the loss of the halogen atoms. The relative ease of halogen loss (I > Br > Cl) will influence the relative abundances of the resulting fragment ions.
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent into the gas chromatograph.
-
Chromatographic Separation: Use a suitable GC column and temperature program to separate the isomers if they are present as a mixture.
-
Ionization: Employ electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-350).
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For substituted pyridines, the key vibrational modes are the C-H stretching, C=C and C=N ring stretching, and the C-X (halogen) stretching frequencies.[2][3]
While the C-H and ring stretching vibrations will be broadly similar for all three isomers, subtle shifts in their frequencies and intensities can be expected due to the different electronic effects of the halogen substitution patterns. The most significant differences are anticipated in the fingerprint region (below 1000 cm⁻¹), where the C-Cl, C-Br, and C-I stretching vibrations occur. The positions of these bands are influenced by both the mass of the halogen and the strength of the carbon-halogen bond.
Characteristic IR Absorption Regions:
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=C and C=N Ring Stretch | 1600 - 1400 |
| C-Cl Stretch | 850 - 550 |
| C-Br Stretch | 690 - 515 |
| C-I Stretch | 600 - 500 |
The precise positions of the C-X stretching bands will be unique to each isomer and can serve as a diagnostic tool for differentiation, particularly when comparing the spectra to a known standard.
Experimental Protocol: Infrared Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
UV-Vis Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like pyridine, the absorption bands are typically due to π → π* and n → π* transitions.[4] The position and intensity of these absorption maxima (λmax) are sensitive to the nature and position of substituents on the aromatic ring.
Halogen substituents can cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted pyridine. This effect is generally more pronounced for heavier halogens due to their greater polarizability. All three isomers are expected to exhibit similar UV-Vis spectra, with λmax values characteristic of substituted pyridines. However, subtle differences in the λmax and molar absorptivity (ε) may be observable due to the different substitution patterns and their influence on the electronic structure of the pyridine ring.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Blank Correction: Use the pure solvent as a blank to zero the absorbance.
Workflow and Data Interpretation Diagrams
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the isomeric structures and their expected spectroscopic data.
Caption: General workflow for the spectroscopic analysis of pyridine isomers.
References
The Synthetic Chemist's Compass: Navigating Polysubstituted Pyridine Synthesis with 5-Bromo-2-chloro-4-iodopyridine
A Senior Application Scientist's Guide to Strategic Functionalization
For researchers, scientists, and drug development professionals, the pyridine scaffold remains a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs underscores its importance. However, the efficient and regioselective synthesis of highly substituted pyridine derivatives presents a significant synthetic challenge. This guide provides an in-depth, technical comparison of 5-bromo-2-chloro-4-iodopyridine as a strategic building block against alternative synthetic approaches. We will explore the causality behind its advantages in sequential cross-coupling reactions, supported by comparative data and detailed experimental protocols.
The Challenge of Polysubstituted Pyridines: A Tale of Reactivity and Regioselectivity
The direct, selective functionalization of a simple pyridine ring is often fraught with difficulties, including harsh reaction conditions and the formation of isomeric mixtures.[1] While classical methods like the Hantzsch synthesis offer a de novo approach to the pyridine core, they can be limited in scope and often require subsequent, and sometimes challenging, functionalization steps.[2] The use of pre-functionalized building blocks has emerged as a powerful strategy to streamline the synthesis of complex pyridine-containing molecules. Among these, polyhalogenated pyridines offer a versatile platform for sequential, site-selective modifications.
This compound: A Triumvirate of Orthogonal Reactivity
This compound is a uniquely functionalized pyridine ring, offering three distinct halogen atoms for differential reactivity in palladium-catalyzed cross-coupling reactions. The well-established reactivity trend of halogens in these reactions is I > Br > Cl.[3] This inherent difference in reactivity is the cornerstone of its strategic advantage, allowing for a predictable and sequential introduction of various substituents at specific positions on the pyridine ring.
The C-I bond is the most labile and will react preferentially under milder conditions, followed by the C-Br bond, and finally the C-Cl bond, which typically requires more forcing conditions and specialized catalyst systems. This orthogonal reactivity allows for a three-step, one-pot or sequential functionalization, providing a highly efficient route to complex, unsymmetrically substituted pyridines.
Comparative Performance in Key Cross-Coupling Reactions
To objectively assess the advantages of this compound, we will compare its expected performance in three key cross-coupling reactions against a common alternative, 2,4-dibromo-5-chloropyridine. The following data is synthesized from literature reports on analogous systems and serves as a predictive guide for reaction planning.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a fundamental tool for creating carbon-carbon bonds. For polyhalogenated pyridines, achieving high regioselectivity is paramount.
| Substrate | Coupling Partner | Typical Catalyst System | Primary Product | Expected Yield (%) | Regioselectivity (C4:C2:C5) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl-5-bromo-2-chloropyridine | >90 | >98:1:1 |
| 2,4-Dibromo-5-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Mixture of 4-phenyl-2-bromo-5-chloropyridine and 2-phenyl-4-bromo-5-chloropyridine | ~80 | Variable, often poor |
Data is inferred from analogous systems and serves for comparative purposes.[4][5]
The superior regioselectivity of this compound is evident, with the reaction overwhelmingly favoring substitution at the C-4 position due to the high reactivity of the C-I bond. This allows for the clean formation of the desired mono-arylated product, preserving the other halogenated sites for subsequent reactions.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for installing alkynyl groups, which are valuable motifs in medicinal chemistry.
| Substrate | Coupling Partner | Typical Catalyst System | Primary Product | Expected Yield (%) | Regioselectivity (C4:C2:C5) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)-5-bromo-2-chloropyridine | >85 | >98:1:1 |
| 2,4-Dibromo-5-chloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Mixture of 4-(phenylethynyl)-2-bromo-5-chloropyridine and 2-(phenylethynyl)-4-bromo-5-chloropyridine | ~75 | Variable |
Data is inferred from analogous systems and serves for comparative purposes.[6][7]
Again, the predictable reactivity of the C-I bond in this compound allows for highly selective alkynylation at the 4-position, a significant advantage over less predictably reactive substrates.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, crucial for the synthesis of many pharmaceuticals.[8]
| Substrate | Coupling Partner | Typical Catalyst System | Primary Product | Expected Yield (%) | Regioselectivity (C4:C2:C5) |
| This compound | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 4-(Morpholino)-5-bromo-2-chloropyridine | >80 | >95:5:trace |
| 2,4-Dibromo-5-chloropyridine | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Mixture of 4- and 2-aminated products | ~70 | Variable |
Data is inferred from analogous systems and serves for comparative purposes.[9][10]
The chemoselectivity of the Buchwald-Hartwig amination on this compound allows for the clean introduction of an amino group at the C-4 position, leaving the bromo and chloro substituents available for further diversification.
Strategic Synthesis: A Workflow for Sequential Functionalization
The true power of this compound lies in its application in sequential, multi-step syntheses. The following diagram illustrates a logical workflow for the step-wise functionalization of the pyridine ring.
Caption: Sequential functionalization workflow for this compound.
Experimental Protocols
The following are generalized protocols for the regioselective functionalization of this compound. These should be optimized for specific substrates.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C-4
Objective: To selectively introduce an aryl group at the 4-position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1)
-
Anhydrous, degassed solvents
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon (3 cycles).
-
Add Pd(PPh₃)₄ under a positive flow of argon.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction to 80-90 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Regioselective Sonogashira Coupling at C-4
Objective: To selectively introduce an alkynyl group at the 4-position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon (3 cycles).
-
Add the degassed solvent and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir at room temperature to 50 °C and monitor by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with aqueous NH₄Cl and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Alternative Synthetic Strategies: A Comparative Overview
While the use of this compound offers a highly convergent and efficient route to polysubstituted pyridines, it is important to consider alternative strategies.
| Strategy | Advantages | Disadvantages |
| De Novo Synthesis (e.g., Hantzsch) | Inexpensive starting materials, builds the core ring structure. | Limited substituent diversity, may require multiple post-synthesis functionalization steps, regioselectivity can be an issue. |
| Sequential Halogenation and Coupling | Can be tailored to specific substitution patterns. | Can be lengthy, may require protection/deprotection steps, regioselectivity of halogenation can be challenging. |
| C-H Activation/Functionalization | Atom-economical, avoids pre-functionalized starting materials. | Often requires specific directing groups, catalyst development is ongoing, can have limited scope and regioselectivity issues. |
The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired substitution pattern, and considerations of step economy and overall yield.
Conclusion: A Strategic Asset for Complex Molecule Synthesis
This compound represents a powerful and strategic building block for the synthesis of highly functionalized pyridine derivatives. Its key advantage lies in the predictable and orthogonal reactivity of its three halogen substituents, enabling a streamlined and regioselective approach to complex molecular architectures. While alternative methods for pyridine synthesis exist, the use of this pre-functionalized scaffold can significantly reduce the number of synthetic steps, simplify purification, and accelerate the drug discovery process. For researchers aiming to efficiently construct diverse libraries of polysubstituted pyridines, this compound is an invaluable tool in their synthetic arsenal.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to the Performance of 5-Bromo-2-chloro-4-iodopyridine in Diverse Solvent Systems
For the discerning researcher in drug discovery and complex molecule synthesis, the selection of exquisitely functionalized heterocyclic building blocks is paramount. Among these, 5-bromo-2-chloro-4-iodopyridine stands as a uniquely versatile scaffold, offering three distinct halogen atoms that can be selectively addressed in a variety of cross-coupling reactions. The strategic unmasking of these functionalities is critically dependent on the reaction environment, with the solvent system playing a pivotal role in dictating reaction efficiency, selectivity, and overall success. This guide provides an in-depth technical comparison of the performance of this compound in various solvent systems for key palladium-catalyzed transformations, offering field-proven insights and supporting data to inform your synthetic strategy.
The Inherent Reactivity Landscape of this compound
The remarkable utility of this compound stems from the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is frequently the oxidative addition of the organohalide to the palladium(0) center. The activation barrier for this process is inversely proportional to the carbon-halogen bond strength, leading to a well-established reactivity trend: C-I > C-Br > C-Cl.[1][2] This intrinsic electronic disparity is the cornerstone of its application in sequential, site-selective functionalization.
Under typical cross-coupling conditions, the highly labile carbon-iodine bond at the C-4 position is the primary site of reaction. This allows for the introduction of a diverse array of substituents at this position while leaving the C-5 bromo and C-2 chloro moieties untouched for subsequent elaboration. The choice of solvent, however, can significantly influence the delicate balance of reactivity, impacting not only the yield of the desired C-4 coupled product but also the potential for competing side reactions.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds. For this compound, the objective is the selective formation of a biaryl or vinyl-pyridine linkage at the C-4 position. The solvent system in this transformation is critical for dissolving the organohalide, the boronic acid or ester, and the inorganic base, while also influencing the stability and activity of the palladium catalyst.
Comparative Performance in Different Solvent Systems (Suzuki-Miyaura Coupling)
| Solvent System | Polarity | Key Characteristics & Performance Insights | Estimated Yield (%) |
| 1,4-Dioxane/H₂O | Polar Aprotic | A versatile and commonly employed system that effectively dissolves both organic and inorganic reagents. The aqueous component is often crucial for the activation of the boronic acid and facilitation of the transmetalation step.[3][4] Provides consistently high yields for the selective C-4 coupling. | 85-95 |
| Toluene/H₂O | Nonpolar | Another effective system, particularly for reactions at elevated temperatures. Toluene is less coordinating than dioxane, which can sometimes lead to faster reaction rates. The biphasic nature requires efficient stirring. | 80-90 |
| DMF/H₂O | Polar Aprotic | A highly polar solvent that can enhance the solubility of all reaction components. However, its high boiling point can sometimes lead to catalyst decomposition or undesired side reactions if not carefully controlled. May offer advantages for less soluble boronic acids. | 75-85 |
| THF/H₂O | Polar Aprotic | A lower-boiling ethereal solvent. While effective, its lower boiling point may necessitate longer reaction times compared to dioxane or toluene for less reactive coupling partners. | 70-80 |
Note: The yields presented are estimations based on data from analogous polyhalogenated pyridine and pyrimidine systems and are intended for comparative purposes. Actual yields may vary depending on the specific boronic acid, catalyst, ligand, base, and reaction conditions.
Causality Behind Solvent Choice in Suzuki-Miyaura Coupling
The efficacy of polar aprotic solvents like 1,4-dioxane and DMF in Suzuki-Miyaura reactions can be attributed to their ability to stabilize the charged intermediates in the catalytic cycle and effectively solvate the inorganic base. The presence of water is a critical parameter; it is believed to facilitate the formation of the active boronate species from the boronic acid and to promote the crucial transmetalation step. While nonpolar solvents like toluene can also be effective, particularly at higher temperatures, the reaction often remains dependent on the aqueous phase for efficient base-mediated activation of the boronic acid.
Performance in Sonogashira Cross-Coupling Reactions
The Sonogashira coupling provides a powerful means of introducing alkynyl functionalities, which are valuable synthons in medicinal chemistry and materials science. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. The solvent must effectively dissolve the organohalide and the terminal alkyne while also serving as a suitable medium for the dual catalytic cycles.
Comparative Performance in Different Solvent Systems (Sonogashira Coupling)
| Solvent System | Polarity | Key Characteristics & Performance Insights | Estimated Yield (%) |
| DMF | Polar Aprotic | An excellent solvent for Sonogashira couplings, effectively dissolving all reactants, including the often sparingly soluble copper acetylide intermediates. Its high polarity can accelerate the reaction rate. | 85-95 |
| THF | Polar Aprotic | A widely used and effective solvent for Sonogashira reactions. Its lower boiling point compared to DMF may be advantageous for sensitive substrates. | 80-90 |
| Toluene | Nonpolar | Can be a good choice, particularly in copper-free Sonogashira protocols. In some cases, non-polar solvents have been shown to afford higher yields by minimizing ligand displacement from the palladium center.[5] | 75-85 |
| Triethylamine (as solvent) | Polar Aprotic | Often used in excess to serve as both the base and the solvent. This can simplify the reaction setup, but the high concentration of the amine can sometimes lead to side reactions. | 70-80 |
Note: The yields presented are estimations based on data from analogous polyhalogenated pyridine systems and are intended for comparative purposes. Actual yields may vary depending on the specific alkyne, catalyst system, and reaction conditions.
Rationale for Solvent Selection in Sonogashira Coupling
The choice of solvent in a Sonogashira reaction is a delicate balance. Polar aprotic solvents like DMF and THF are generally favored due to their ability to solubilize the various components of the reaction mixture, including the polar intermediates and the copper acetylide.[5] However, the coordinating ability of the solvent can also play a role. In some instances, highly coordinating solvents may compete with the phosphine ligands for binding to the palladium center, potentially retarding the reaction. The use of an amine as a solvent is a common practice, but care must be taken as it can influence the catalyst stability and promote side reactions like alkyne homocoupling.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of a vast array of biologically active compounds. The reaction involves the palladium-catalyzed coupling of an amine with an organohalide. The solvent in this case must not only dissolve the reactants but also be compatible with the strong bases typically employed.
Comparative Performance in Different Solvent Systems (Buchwald-Hartwig Amination)
| Solvent System | Polarity | Key Characteristics & Performance Insights | Estimated Yield (%) |
| 1,4-Dioxane | Polar Aprotic | A very common and effective solvent for Buchwald-Hartwig aminations. It exhibits good solubility for a wide range of substrates and is compatible with the commonly used strong bases. | 80-90 |
| Toluene | Nonpolar | Another frequently used solvent, particularly for higher temperature reactions. Its non-coordinating nature can be beneficial for catalyst activity. | 75-85 |
| THF | Polar Aprotic | A suitable solvent, though its lower boiling point may require longer reaction times for less reactive amines or for the less reactive C-Br and C-Cl bonds. | 70-80 |
| t-Butanol | Polar Protic | Can be an effective solvent, particularly when using alkoxide bases. The protic nature of the solvent can influence the reactivity of the base and the catalyst. | 65-75 |
Note: The yields presented are estimations based on data from analogous polyhalogenated pyridine systems and are intended for comparative purposes. Actual yields may vary depending on the specific amine, catalyst system, and reaction conditions.
Solvent Considerations in Buchwald-Hartwig Amination
The choice of solvent in Buchwald-Hartwig amination is often dictated by the solubility of the reactants and the desired reaction temperature. Aprotic solvents like dioxane and toluene are generally preferred as they are less likely to interfere with the catalytic cycle.[6] It is crucial to avoid certain solvents like chlorinated hydrocarbons, acetonitrile, and pyridine, as they can inhibit or poison the palladium catalyst.[7] The solubility of the inorganic base can also be a critical factor; poor solubility can hinder the reaction rate. In such cases, the use of a more polar solvent or a phase-transfer catalyst may be beneficial.
Alternative Reagents: A Comparative Perspective
While this compound offers a unique and predictable reactivity profile, other di- and tri-halogenated pyridines can also serve as valuable building blocks. The choice of reagent often depends on the desired substitution pattern and the subsequent synthetic steps.
| Alternative Reagent | Key Differentiating Features | Advantages | Disadvantages |
| 2-Chloro-4-iodopyridine | Lacks the C-5 bromine. | Simpler starting material if only C-4 and C-2 functionalization is required. The more electron-withdrawing chlorine may slightly enhance the rate of oxidative addition at the C-4 position.[8] | Less versatile for the synthesis of trisubstituted pyridines. |
| 2,4-Dibromopyridine | Contains two bromine atoms. | The C-4 bromine is more reactive than the C-2 bromine, allowing for some degree of selective functionalization. | The reactivity difference between the two bromine atoms is less pronounced than between an iodine and a bromine, often leading to mixtures of mono- and di-substituted products, complicating purification.[5] |
| 5-Bromo-2-chloro-3-iodopyridine | Isomeric to the title compound. | Offers a different substitution pattern for SAR studies. | The steric environment around the iodine at C-3 may influence reactivity compared to the C-4 iodo isomer. |
Experimental Protocols
The following are generalized protocols for the selective cross-coupling at the C-4 position of this compound. Optimization of catalyst, ligand, base, solvent, and temperature is essential for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.
-
Substrate Addition: Add this compound (1.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, then dry and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, then dry and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Logical relationship of halogen reactivity.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, highly substituted pyridines. Its predictable, stepwise functionalization, beginning at the most reactive C-4 iodo position, offers a significant advantage in the design of efficient and modular synthetic routes. The choice of solvent system is a critical parameter that must be carefully considered to ensure optimal performance. Polar aprotic solvents, often in the presence of water for Suzuki-Miyaura couplings, generally provide the most robust and high-yielding conditions. By understanding the interplay between the intrinsic reactivity of the substrate and the properties of the solvent, researchers can harness the full synthetic potential of this valuable reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Regioselectivity in Suzuki Couplings of Halopyridines
For researchers in medicinal chemistry and materials science, the pyridine ring is a cornerstone of molecular design. Its functionalization via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, is a foundational technique. However, when the pyridine core is substituted with multiple halogens, the question of regioselectivity becomes paramount. Which halogen will react? Can we control the site of coupling to build molecular architecture with precision?
This guide provides an in-depth comparison of the factors governing regioselectivity in the Suzuki coupling of halopyridines. Moving beyond a simple recitation of facts, we will explore the causality behind experimental choices, offering field-proven insights into how catalyst, ligands, and reaction conditions can be manipulated to achieve desired synthetic outcomes.
The Fundamental Principles of Reactivity
The regioselectivity of Suzuki couplings on poly-halopyridines is a subtle interplay of electronic effects, steric hindrance, and the specific nature of the palladium catalyst. Two main factors dictate the inherent reactivity of a C-X bond:
-
The Nature of the Halogen: The rate-determining step in many Suzuki reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] The reactivity is inversely correlated with the bond dissociation energy, leading to a general trend of I > Br > Cl >> F .[2] This principle is the most straightforward way to achieve selectivity. For instance, in 2-bromo-4-iodopyridine, the Suzuki coupling will selectively occur at the more reactive C-I bond at the 4-position, leaving the C-Br bond intact for subsequent transformations.[3]
-
The Position on the Pyridine Ring: The pyridine ring is electron-deficient, and this effect is most pronounced at the positions α (C2, C6) and γ (C4) to the nitrogen atom. This electron deficiency generally makes these positions more susceptible to oxidative addition.[4] Consequently, for dihalopyridines with identical halogens, the "conventional" or "innate" selectivity often favors reaction at the C2 or C6 position.[5][6]
However, this innate selectivity is not absolute. As we will explore, modern catalytic systems offer powerful tools to override these fundamental tendencies.
Controlling Regioselectivity: A Comparative Analysis
The key to mastering regioselective Suzuki couplings lies in the strategic selection of the catalytic system and reaction conditions. We will now compare the primary methods for directing the reaction to a specific site, with supporting data for common dihalopyridine substrates.
Ligand-Controlled Selectivity
The ligand bound to the palladium center is arguably the most powerful tool for steering regioselectivity. Bulky and electron-rich ligands can dramatically alter the steric and electronic environment around the catalyst, favoring oxidative addition at a less-hindered or electronically different position.
Conventionally, one might expect a reaction at the C2 position. However, strategic ligand choice can invert this selectivity to strongly favor the C4 position. Sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), are particularly effective. The bulk of the ligand is thought to disfavor approach to the more sterically crowded C2 position, leading to preferential reaction at C4.[7]
| Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | C4:C2 Selectivity | Yield (%) | Reference |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(PEPPSI)(IPr) (3 mol%) | K₂CO₃ | 1,4-Dioxane | 10.4 : 1 | 75 | [7] |
| 2,4-Dichloropyridine | Phenylboronic acid | (η³-1-tBu-indenyl)Pd(IPr)(Cl) | KF | THF | ~10 : 1 | 78 | [7] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / QPhos | KF | Toluene/H₂O | 2.4 : 1 | 36 | [4] |
| 2,4-Dichloropyridine | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 0 : 100 | 85 | [7] |
This table summarizes experimental data showing how ligand choice dictates the regiochemical outcome in the Suzuki coupling of 2,4-dichloropyridine.
The data clearly demonstrates that bulky NHC ligands like IPr dramatically favor C4 coupling, whereas a bidentate phosphine ligand like dppf results in exclusive reaction at the conventional C2 position. This provides a reliable synthetic switch to access either regioisomer.
Catalyst Speciation and Ligand-Free Conditions
Recent studies have revealed that the actual state, or speciation, of the palladium catalyst during the reaction can profoundly impact regioselectivity. A catalyst system may exist as a mononuclear species, or it can form multinuclear clusters or even nanoparticles.[5] These different species can operate via distinct mechanistic pathways, leading to different regiochemical outcomes.
Fairlamb and colleagues demonstrated that for 2,4-dibromopyridine, the ratio of PPh₃ ligand to the Pd(OAc)₂ precatalyst determines the selectivity.[6]
-
High PPh₃:Pd ratio (≥3:1): Favors mononuclear Pd(PPh₃)ₙ species, leading to conventional C2-selectivity .
-
Low PPh₃:Pd ratio (≤2.5:1): Promotes the formation of palladium clusters or nanoparticles, resulting in unconventional C4-selectivity .
This concept has been extended to dichloropyridines with the discovery of highly C4-selective "Jeffery" conditions, which are notably ligand-free.[7] These conditions likely promote the formation of palladium nanoparticles, which exhibit a different intrinsic selectivity than ligand-stabilized mononuclear catalysts.[5]
| Substrate | Boronic Acid | Catalyst System | Conditions | C4:C2 Selectivity | Yield (%) | Reference |
| 2,4-Dichloropyridine | Phenylboronic acid | PdCl₂ (2 mol%) | Na₂CO₃, NBu₄Br, NMP/H₂O | >99 : 1 | 93 | [7] |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / 2 PPh₃ | K₃PO₄, Toluene | 13 : 1 | 78 | [6] |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / 4 PPh₃ | K₃PO₄, Toluene | 1 : 10 | 85 | [6] |
This table highlights how controlling catalyst speciation, either through ligand:metal ratio or ligand-free conditions, can invert regioselectivity.
The remarkable >99:1 selectivity for C4 using ligand-free conditions represents a powerful and practical method for synthesizing 2-chloro-4-arylpyridines, demonstrating that catalyst speciation control can be even more effective than ligand control.[5]
Unprecedented C5-Selectivity
The C5 position of pyridines is generally the least reactive in Suzuki couplings. However, the same ligand-free Jeffery conditions that promote C4 selectivity in 2,4-dichloropyridine have been shown to enable the first examples of C5-selective coupling in 2,5-dichloropyridine.[7]
| Substrate | Boronic Acid | Catalyst System | Conditions | C5:C2 Selectivity | Yield (%) | Reference |
| 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2 mol%) | K₂CO₃, NBu₄Br, NMP/H₂O | 6.3 : 1 | 44 | [2] |
This table presents data for the unprecedented C5-selective Suzuki coupling, enabled by ligand-free conditions.
This discovery opens up previously inaccessible chemical space, allowing for the synthesis of novel 2-chloro-5-arylpyridine building blocks.
Visualizing the Principles of Selectivity
To better understand the decision-making process in selecting a synthetic strategy, the following diagrams illustrate the key concepts.
Caption: Fundamental reactivity trends in halopyridines.
Caption: Decision workflow for selective arylation of 2,4-dichloropyridine.
Experimental Protocols
Trustworthy and reproducible protocols are the foundation of successful research. The following methods are self-validating systems, designed to provide a robust starting point for achieving high regioselectivity.
Protocol 1: C4-Selective Suzuki Coupling of 2,4-Dichloropyridine (Ligand-Free)
This protocol utilizes ligand-free "Jeffery" conditions to achieve exceptional C4 selectivity, likely through the formation of palladium nanoparticle catalysts.[7]
Materials:
-
2,4-Dichloropyridine
-
Arylboronic acid
-
Palladium(II) Chloride (PdCl₂)
-
Sodium Carbonate (Na₂CO₃)
-
Tetrabutylammonium Bromide (NBu₄Br)
-
N-Methyl-2-pyrrolidone (NMP) and Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar and heating plate
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2,4-dichloropyridine (1.0 equiv), the arylboronic acid (1.1 equiv), Na₂CO₃ (2.0 equiv), and NBu₄Br (3.0 equiv).
-
Catalyst Addition: Add PdCl₂ (0.02 equiv, 2 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., NMP/Water, 5:1 v/v) to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 2-chloro-4-arylpyridine.
Protocol 2: C2-Selective Suzuki Coupling of 2,6-Dibromopyridine
This protocol is designed for the selective mono-arylation at the C2 position of 2,6-dibromopyridine, a common transformation in synthetic chemistry.
Materials:
-
2,6-Dibromopyridine
-
Arylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
N-heterocyclic carbene (NHC) ligand (e.g., IPr) or its precursor salt
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile and Water (degassed)
-
Reaction vial with a screw cap
-
Magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In an inert atmosphere glovebox, charge a reaction vial with 2,6-dibromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.01 equiv) and the NHC ligand or its salt (0.012 equiv) in a small amount of the reaction solvent.
-
Catalyst Addition: Add the prepared catalyst solution to the main reaction vial.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Acetonitrile/Water, 4:1 v/v).
-
Reaction: Seal the vial and stir the mixture vigorously at room temperature.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS. High conversion to the mono-arylated product is often observed within 12 hours.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1 to isolate the pure 6-bromo-2-arylpyridine.
Conclusion
The regioselective Suzuki-Miyaura coupling of halopyridines has evolved from a predictable process based on intrinsic reactivity to a highly tunable and versatile synthetic tool. By understanding the subtle yet powerful influences of ligand architecture and catalyst speciation, researchers can now confidently target specific regioisomers that were previously challenging or impossible to access. The ability to switch selectivity between C2, C4, and even C5 positions by rationally selecting the catalytic system empowers chemists to design more efficient and innovative synthetic routes for the next generation of pharmaceuticals and advanced materials.
References
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Operational Guide: Proper Disposal Procedures for 5-Bromo-2-chloro-4-iodopyridine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Bromo-2-chloro-4-iodopyridine (CAS No. 401892-47-5). As a multi-halogenated aromatic compound integral to specialized research and development, its handling and disposal demand meticulous attention to safety protocols and environmental regulations. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal practices mitigate risks and adhere to the highest standards of laboratory safety.
Part 1: Hazard Assessment & Chemical Profile
A thorough understanding of a chemical's properties is the foundation of its safe management. This compound is a complex molecule whose hazards are inferred from its structure and data on related compounds. The presence of three different halogens (Bromine, Chlorine, Iodine) on a pyridine ring suggests significant chemical reactivity and potential biological activity.
While comprehensive toxicological data for this specific compound is not widely available, the Safety Data Sheet (SDS) and data from analogous halogenated pyridines indicate that it should be handled as a hazardous substance.[1][2] Halogenated organic compounds as a class can be toxic, persistent in the environment, and may present mutagenic potential.[3][4] Therefore, treating this compound with a high degree of caution is imperative.
Table 1: Chemical & Safety Profile of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 401892-47-5 | [2] |
| Molecular Formula | C₅H₂BrClIN | [5] |
| Molecular Weight | 318.34 g/mol | [6] |
| Appearance | Solid (form may vary) | N/A |
| Known Hazards | May cause skin, eye, and respiratory irritation. Toxic if swallowed. | [7][8] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [1][9] |
| Hazardous Decomposition | Combustion may produce toxic gases such as carbon oxides, nitrogen oxides, and halogenated compounds (hydrogen chloride, hydrogen bromide, hydrogen iodide). |[1] |
Part 2: Regulatory Framework
From a regulatory standpoint, this compound is classified as a Halogenated Organic Compound (HOC) due to the presence of carbon-halogen bonds.[10] This classification is critical as it subjects the compound to stringent disposal regulations under the U.S. Environmental Protection Agency (EPA) and equivalent international bodies.[10][11]
Under regulations such as the Resource Conservation and Recovery Act (RCRA), HOCs are often restricted from land disposal unless they have been treated to meet specific standards. The mandated disposal route is typically high-temperature incineration.[1]
Part 3: Personnel Safety & Pre-Disposal Handling
Safe disposal begins with safe handling. Before any waste is generated or handled, the following controls must be in place.
Engineering Controls
All handling of this compound, including weighing, transfers, and waste consolidation, must be conducted within a properly functioning certified chemical fume hood to prevent inhalation of dust or vapors.[1][12]
Personal Protective Equipment (PPE)
The following table outlines the minimum PPE required when handling this compound or its waste.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne dust particles.[12] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact. Always check the manufacturer's glove compatibility chart.[12] |
| Body Protection | A fully-buttoned laboratory coat and closed-toe shoes. | Protects against accidental spills and contamination of personal clothing.[12] |
Spill Management
In the event of a small spill within the fume hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
-
Carefully sweep or scoop the absorbed material into a designated, sealable container.
-
Label the container as "Hazardous Waste" with the chemical name and dispose of it according to the protocol in Part 4.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Part 4: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures the waste is segregated, contained, and treated correctly. The workflow below must be followed without deviation.
Protocol Details:
-
Waste Identification and Segregation:
-
Crucial Directive: All waste containing this compound must be segregated as Halogenated Organic Waste .[13]
-
Causality: This compound must not be mixed with non-halogenated organic solvents, aqueous waste, or solid municipal trash. Halogenated waste requires specialized incineration to manage the corrosive and toxic gases produced during combustion (e.g., HCl, HBr, HI).[14] Cross-contamination would force a much larger volume of waste to undergo this more complex and costly disposal process.
-
-
Container Selection and Labeling:
-
Select a waste container made of a compatible material (e.g., high-density polyethylene - HDPE) that is in good condition and has a secure, sealable lid.[15]
-
The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "this compound" and any other components.
-
The words "Hazardous Waste".
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
-
-
Waste Collection Procedures:
-
For Solid Waste (e.g., residual powder, contaminated weighing paper, gloves): Carefully transfer the solid material into the designated solid halogenated waste container. Minimize the generation of dust by avoiding dropping material from a height.[16]
-
For Liquid Waste (e.g., solutions in organic solvents): Using a funnel, carefully pour the liquid waste into the designated liquid halogenated waste container. Do not fill the container beyond 90% capacity to allow for vapor expansion.[15]
-
-
On-Site Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should provide secondary containment and be away from incompatible materials.[9]
-
-
Final Disposal:
-
Arrange for the pickup and final disposal of the waste container through your institution's Environmental Health & Safety (EH&S) office or a licensed environmental waste management contractor.[1][12]
-
The standard and required method of disposal is controlled high-temperature incineration with flue gas scrubbing .[1] The high temperature ensures the complete destruction of the pyridine ring, while the scrubber neutralizes the acidic halogenated gases, preventing their release into the atmosphere.
-
Part 5: Emergency Procedures
In the event of personnel exposure, take the following immediate actions and seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[2]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2]
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. chemscene.com [chemscene.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. View Document - California Code of Regulations [govt.westlaw.com]
- 12. benchchem.com [benchchem.com]
- 13. uakron.edu [uakron.edu]
- 14. Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 15. rug.nl [rug.nl]
- 16. benchchem.com [benchchem.com]
Mastering the Handling of 5-Bromo-2-chloro-4-iodopyridine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers at the forefront of pharmaceutical and chemical innovation, the synthesis and manipulation of highly functionalized heterocyclic compounds like 5-Bromo-2-chloro-4-iodopyridine are routine. However, familiarity must not breed complacency. The unique combination of halogen substituents on the pyridine ring necessitates a rigorous and well-understood safety protocol to protect laboratory personnel and the integrity of your research. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this valuable research chemical, moving beyond mere procedural steps to explain the critical reasoning behind each safety measure.
Understanding the Risks: A Prudent Approach to a Novel Compound
This compound is a solid compound with limited toxicological data available, a common scenario for specialized research chemicals.[1] In the absence of comprehensive data, a conservative approach is mandated. We must infer potential hazards from its chemical structure—a halogenated pyridine. Such compounds can be irritants to the skin, eyes, and respiratory tract.[2] Ingestion of related compounds is known to be toxic.[2] The primary routes of exposure in a laboratory setting are inhalation of the powder, dermal contact, and accidental ingestion. Therefore, our safety strategy is built around creating robust barriers to these exposure pathways.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple box-checking; it is a critical risk mitigation strategy. Each component of your protective ensemble is chosen to counter a specific hazard presented by this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against accidental splashes of solutions and, crucially, airborne particles of the solid compound which can cause serious eye irritation.[2] Standard safety glasses are insufficient as they do not provide a seal against dust. |
| Hand Protection | Chemical-resistant gloves. Double-gloving is recommended when handling the solid. | Prevents direct skin contact. While specific breakthrough data for this compound is unavailable, nitrile gloves are a common choice for incidental contact.[3] For prolonged handling or in case of a spill, heavier duty gloves such as butyl rubber or neoprene should be considered, as they offer broader protection against a range of organic chemicals.[4] Always inspect gloves for integrity before use. |
| Body Protection | A fully-buttoned laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure to spills or dust.[5] A lab coat should be laundered regularly and not worn outside of the laboratory to prevent the spread of potential contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., an N95 dust mask) is required when handling the powder outside of a certified chemical fume hood. | The fine, solid nature of this compound presents an inhalation hazard.[6] All weighing and transfer of the solid should ideally be conducted within a fume hood to control airborne dust.[6] If a fume hood is not feasible for a specific operation, respiratory protection is mandatory. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A well-defined workflow is essential to minimize the risk of exposure and ensure the quality of your experimental results. The following protocol outlines the key steps for safely handling this compound from receipt to use.
Preparation and Engineering Controls:
-
Designated Work Area: Before bringing the chemical into the laboratory, designate a specific area for its handling, preferably within a certified chemical fume hood.[6]
-
Ventilation: Ensure that the fume hood is functioning correctly and provides adequate airflow.[5]
-
Emergency Equipment: Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[5]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid organic compounds. This should include an absorbent material like vermiculite or sand.[5]
Handling the Compound:
-
Donning PPE: Before handling the container, put on all required PPE as specified in the table above.
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[6]
-
Use disposable weigh boats and spatulas to prevent cross-contamination.[6]
-
Handle the compound gently to avoid creating airborne dust.
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The container should be tightly sealed.[7]
The following diagram illustrates the logical workflow for the safe handling of this compound:
Caption: Safe Handling Workflow Diagram
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental contamination and comply with regulations.[8]
Waste Segregation and Collection:
-
Solid Waste: Place any unused solid this compound and any contaminated disposable materials (e.g., weigh paper, gloves, bench paper) into a designated, sealable, and clearly labeled "Halogenated Organic Solid Waste" container.[1]
-
Liquid Waste: Collect any solutions containing this compound in a designated, sealable, and clearly labeled "Halogenated Organic Liquid Waste" container.[9] Do not mix with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.[9]
Decontamination:
-
Thoroughly decontaminate all non-disposable equipment, such as glassware and spatulas, that has come into contact with the compound. A suitable organic solvent should be used for the initial rinse, which should be collected as halogenated liquid waste. Follow this with a standard laboratory detergent wash.
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[8] The recommended disposal method for this type of compound is controlled incineration with flue gas scrubbing to neutralize the acidic and halogenated byproducts.[8]
-
Never dispose of this compound down the drain or in regular trash.[8]
By adhering to these detailed procedures, you can ensure the safe and compliant use of this compound in your research, protecting yourself, your colleagues, and the environment.
References
- 1. Page loading... [guidechem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. gz-supplies.com [gz-supplies.com]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
